CM-579 trihydrochloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
6-methoxy-2-(5-methylfuran-2-yl)-N-[(1-methylpiperidin-4-yl)methyl]-7-(3-pyrrolidin-1-ylpropoxy)quinolin-4-amine;trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N4O3.3ClH/c1-21-7-8-27(36-21)26-18-24(30-20-22-9-14-32(2)15-10-22)23-17-28(34-3)29(19-25(23)31-26)35-16-6-13-33-11-4-5-12-33;;;/h7-8,17-19,22H,4-6,9-16,20H2,1-3H3,(H,30,31);3*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSDREMVFCQUPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=CC(=C(C=C3C(=C2)NCC4CCN(CC4)C)OC)OCCCN5CCCC5.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H43Cl3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CM-579 Trihydrochloride: A Technical Guide to its Mechanism of Action as a Dual G9a and DNMT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CM-579 trihydrochloride is a first-in-class, reversible, dual inhibitor of two key epigenetic enzymes: histone G9a methyltransferase (G9a, also known as EHMT2) and DNA methyltransferases (DNMTs). By simultaneously targeting both histone and DNA methylation, CM-579 represents a novel therapeutic strategy for cancers and other diseases driven by epigenetic dysregulation. This document provides an in-depth overview of the mechanism of action of CM-579, supported by quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.
Core Mechanism of Action: Dual Inhibition of G9a and DNMTs
CM-579 functions by competitively and reversibly binding to the active sites of G9a and DNMT enzymes, thereby preventing them from carrying out their methyltransferase activities. This dual inhibition leads to a reduction in two key repressive epigenetic marks: histone H3 lysine 9 dimethylation (H3K9me2) and DNA methylation (in the form of 5-methylcytosine).
The G9a enzyme is the primary methyltransferase responsible for mono- and dimethylation of H3K9, epigenetic marks that are strongly associated with transcriptional repression. G9a can also recruit DNMT1 to chromatin, creating a feedback loop that reinforces gene silencing. DNMTs, including DNMT1, DNMT3A, and DNMT3B, are responsible for establishing and maintaining DNA methylation patterns, which are crucial for stable gene silencing.
By inhibiting both G9a and DNMTs, CM-579 can synergistically reactivate the expression of silenced tumor suppressor genes, leading to anti-proliferative and pro-apoptotic effects in cancer cells.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against its primary targets has been quantified through various biochemical and cellular assays. The following table summarizes the key quantitative data available for CM-579.
| Target Enzyme | Parameter | Value (nM) |
| G9a | IC50 | 16 |
| DNMT (general) | IC50 | 32 |
| DNMT1 | Kd | 1.5 |
| DNMT1 | IC50 | Not specified |
| DNMT3A | IC50 | 92 |
| DNMT3B | IC50 | 1000 |
IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Kd (Dissociation constant) is a measure of the binding affinity between a ligand (CM-579) and a protein (DNMT1).
Signaling Pathway
The signaling pathway affected by CM-579 involves the core machinery of epigenetic gene silencing. The diagram below illustrates the mechanism of action of CM-579 in disrupting this pathway.
Experimental Protocols
The characterization of this compound involves a series of biochemical and cell-based assays. While the specific protocols from the primary literature describing CM-579 are not publicly available, this section provides detailed, representative methodologies for the key experiments typically used to characterize such an inhibitor.
In Vitro Enzyme Inhibition Assay (G9a and DNMTs)
This protocol describes a general method to determine the IC50 values of an inhibitor against a methyltransferase enzyme.
Objective: To quantify the inhibitory effect of CM-579 on the enzymatic activity of recombinant G9a and DNMTs.
Materials:
-
Recombinant human G9a, DNMT1, DNMT3A, and DNMT3B enzymes.
-
Histone H3 peptide (for G9a assay) or a suitable DNA substrate (for DNMT assays).
-
S-[methyl-³H]-adenosyl-L-methionine (³H-SAM) as a methyl donor.
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 50 mM NaCl, 1 mM DTT).
-
Scintillation cocktail and a scintillation counter.
Workflow Diagram:
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the respective enzyme (G9a or DNMT), and the substrate (histone peptide or DNA).
-
Add the different concentrations of CM-579 to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the plate for 15 minutes at room temperature.
-
Initiate the methyltransferase reaction by adding ³H-SAM to each well.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction by adding an equal volume of 10% trichloroacetic acid.
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled substrate.
-
Wash the filter plate to remove unincorporated ³H-SAM.
-
Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay
This protocol outlines the use of an MTT assay to assess the effect of CM-579 on the viability of cancer cell lines.
Objective: To determine the effect of CM-579 on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines of interest (e.g., hematological malignancy cell lines).
-
Complete cell culture medium.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of CM-579 in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of CM-579. Include a vehicle control (medium with DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add the solubilization solution to each well and incubate until the formazan crystals are completely dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Western Blot Analysis for Histone Methylation
This protocol is for detecting changes in global H3K9me2 levels in cells treated with CM-579.
Objective: To assess the in-cell activity of CM-579 by measuring its effect on the levels of H3K9me2.
Materials:
-
Cancer cells treated with CM-579.
-
Lysis buffer.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-H3K9me2 and anti-total Histone H3 (as a loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Treat cells with various concentrations of CM-579 for a defined period (e.g., 48-72 hours).
-
Lyse the cells and extract total protein.
-
Quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-H3K9me2 and anti-H3) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system and perform densitometry analysis to quantify the relative levels of H3K9me2, normalized to total histone H3.
Conclusion
This compound is a potent and reversible dual inhibitor of G9a and DNMTs. Its mechanism of action, centered on the reactivation of epigenetically silenced genes, presents a promising therapeutic avenue for the treatment of various cancers, particularly hematological malignancies. The methodologies described herein provide a framework for the further investigation and characterization of this and similar epigenetic modulators.
CM-579 Trihydrochloride: A Dual Inhibitor Targeting Epigenetic Regulators G9a and DNMTs for Cancer Therapy
An In-depth Technical Guide on the Targets and Pathways of CM-579 Trihydrochloride for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound is a first-in-class, reversible dual inhibitor of two key epigenetic enzymes: histone G9a methyltransferase (G9a, also known as EHMT2) and DNA methyltransferases (DNMTs).[1][2][3][4] By simultaneously targeting these two enzymes, CM-579 represents a novel therapeutic strategy in oncology, particularly for hematological malignancies and other cancers where epigenetic dysregulation is a key driver of disease. This technical guide provides a comprehensive overview of the targets, signaling pathways, and experimental methodologies associated with this compound, offering a valuable resource for researchers in drug discovery and development.
Core Targets and Quantitative Data
The primary molecular targets of this compound are the histone methyltransferase G9a and the family of DNA methyltransferases. The compound exhibits potent inhibitory activity against these enzymes, as summarized in the table below.
| Target | Parameter | Value (nM) | Reference |
| G9a | IC50 | 16 | [1][3][4] |
| DNMT (general) | IC50 | 32 | [1][3][4] |
| DNMT1 | Kd | 1.5 | [1] |
| DNMT3A | IC50 | 92 | [1] |
| DNMT3B | IC50 | 1000 | [1] |
IC50: The half maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Kd: The dissociation constant, indicating the binding affinity of the inhibitor to its target. A lower Kd value signifies a higher binding affinity.
Signaling Pathways
This compound exerts its anti-cancer effects by modulating the epigenetic landscape of cancer cells. The dual inhibition of G9a and DNMTs leads to a cascade of downstream events that ultimately result in tumor suppression.
G9a and DNMT Mediated Gene Silencing
In cancer cells, G9a and DNMTs often work in concert to silence the expression of tumor suppressor genes. G9a is responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), creating a repressive chromatin mark.[5][6] This modification can serve as a binding site for other repressive proteins and can also facilitate the recruitment of DNMTs to the DNA. DNMTs, in turn, catalyze the methylation of cytosine residues in DNA, a key epigenetic modification associated with stable gene silencing. The G9a/DNMT complex plays a crucial role in maintaining a heterochromatic state, preventing the transcription of genes that would otherwise inhibit cell proliferation or promote apoptosis.[5][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound (1846570-40-8 free base) - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. This compound - Immunomart [immunomart.org]
- 5. mdpi.com [mdpi.com]
- 6. open.library.ubc.ca [open.library.ubc.ca]
- 7. Targeting of the G9a, DNMT1 and UHRF1 epigenetic complex as an effective strategy against pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
The Converging Roles of G9a and DNMTs in Hematological Malignancies: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The epigenetic landscape of hematological malignancies is a complex and dynamic environment, with histone methyltransferases and DNA methyltransferases playing pivotal roles in the initiation and progression of these diseases. Among these, the histone H3 lysine 9 (H3K9) methyltransferase G9a (also known as EHMT2) and the family of DNA methyltransferases (DNMTs) have emerged as critical regulators of gene expression and key drivers of oncogenesis in leukemias and lymphomas. This technical guide provides a comprehensive overview of the individual and synergistic roles of G9a and DNMTs in hematological malignancies, with a focus on their molecular mechanisms, associated signaling pathways, and the therapeutic potential of their inhibition. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of oncology and epigenetics.
Introduction: The Epigenetic Axis of G9a and DNMTs in Cancer
Epigenetic modifications, including histone methylation and DNA methylation, are heritable changes that regulate gene expression without altering the underlying DNA sequence. In hematological malignancies, the dysregulation of these epigenetic marks is a common hallmark, leading to the silencing of tumor suppressor genes and the activation of oncogenic pathways.
G9a (EHMT2) is the primary enzyme responsible for mono- and di-methylation of H3K9 (H3K9me1 and H3K9me2), epigenetic marks generally associated with transcriptional repression. Elevated expression of G9a has been observed in various hematological cancers, including acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), and multiple myeloma (MM), where it contributes to cell proliferation, survival, and blocks differentiation.[1][2]
DNA methyltransferases (DNMTs) are a family of enzymes that catalyze the transfer of a methyl group to the fifth carbon of cytosine residues in CpG dinucleotides. The three main active DNMTs in mammals are DNMT1, DNMT3A, and DNMT3B.[3][4] DNMT1 is primarily a maintenance methyltransferase, copying existing methylation patterns to newly synthesized DNA strands during replication, while DNMT3A and DNMT3B are responsible for de novo methylation.[5] In hematological malignancies, aberrant DNA hypermethylation, often mediated by the overexpression or mutation of DNMTs, leads to the silencing of critical tumor suppressor genes.[6]
A growing body of evidence points towards a functional and physical interaction between G9a and DNMTs, forming a repressive epigenetic axis. G9a-mediated H3K9 methylation can create a binding site for proteins that recruit DNMTs, leading to subsequent DNA methylation and long-term gene silencing.[7][8] This crosstalk between histone and DNA methylation machinery is a crucial mechanism for the stable repression of tumor suppressor genes in cancer.
Molecular Mechanisms and Signaling Pathways
The oncogenic roles of G9a and DNMTs in hematological malignancies are mediated through their influence on various signaling pathways and transcriptional programs.
G9a-Mediated Gene Silencing and Oncogenic Pathways
G9a's catalytic activity is central to its role in cancer. By depositing H3K9me2 marks on gene promoters, G9a creates a repressive chromatin environment that inhibits the binding of transcription factors and recruits other corepressor complexes.
One of the key pathways regulated by G9a in AML is the HoxA9-dependent transcriptional program . HoxA9 is a homeobox transcription factor that is frequently overexpressed in AML and is essential for leukemic stem cell self-renewal. G9a has been shown to be a critical cofactor for HoxA9-mediated transcription, and its inhibition can attenuate the leukemogenic activity of HoxA9.[9][10][11]
In multiple myeloma, G9a has been implicated in the NF-κB signaling pathway , a critical pathway for the survival and proliferation of myeloma cells. G9a can regulate the expression of key components of this pathway, thereby promoting tumorigenesis.[2]
Furthermore, G9a can form a complex with the Polycomb Repressive Complex 2 (PRC2) . This interaction can lead to the coordinated deposition of H3K9me2 and H3K27me3, another repressive histone mark, resulting in robust gene silencing.[12]
Caption: G9a signaling pathways in hematological malignancies.
DNMT-Mediated Gene Silencing
DNMTs contribute to tumorigenesis primarily by hypermethylating the promoter regions of tumor suppressor genes, leading to their transcriptional silencing. Genes commonly silenced by this mechanism in hematological malignancies include cell cycle inhibitors (e.g., CDKN2A/p16, CDKN2B/p15), pro-apoptotic factors, and DNA repair enzymes.[13]
Mutations in DNMT3A are among the most frequent genetic alterations in AML and are associated with a poor prognosis.[3][6] These mutations often lead to hypomethylation at some genomic regions and hypermethylation at others, contributing to a profoundly dysregulated epigenetic landscape.
The G9a-DNMT Crosstalk in Gene Silencing
The interaction between G9a and DNMTs provides a powerful mechanism for stable gene repression. This crosstalk can occur through several mechanisms:
-
Direct Interaction: G9a can directly interact with DNMT1, coordinating DNA and histone methylation during DNA replication. This ensures the faithful propagation of both repressive marks to daughter cells.[8][14]
-
Recruitment via Reader Proteins: H3K9me2 marks deposited by G9a can be recognized by "reader" proteins, which in turn recruit DNMTs to specific genomic loci to initiate de novo DNA methylation.
-
Co-recruitment to Target Genes: G9a and DNMTs can be co-recruited to the promoters of tumor suppressor genes by transcription factors, leading to their synergistic silencing.
Caption: G9a and DNMT crosstalk in gene silencing.
Quantitative Data on G9a and DNMTs in Hematological Malignancies
The following tables summarize key quantitative data related to the expression of G9a and DNMTs and the efficacy of their inhibitors in various hematological malignancies.
Table 1: Overexpression of G9a and DNMTs in Hematological Malignancies
| Gene | Malignancy | Fold Change (Tumor vs. Normal) | Reference |
| G9a (EHMT2) | Acute Myeloid Leukemia (AML) | Upregulated | [10] |
| Acute Lymphoblastic Leukemia (ALL) | Overexpressed | [1] | |
| Multiple Myeloma (MM) | High expression associated with worse outcome | [2] | |
| DNMT1 | T-cell ALL (T-ALL) | 1.54-fold | [15] |
| Burkitt's Lymphoma | Elevated | [15] | |
| Acute Myeloid Leukemia (AML) | Overexpressed | [16] | |
| DNMT3A | T-cell ALL (T-ALL) | 3.03-fold | [15] |
| Acute Myeloid Leukemia (AML) | Frequently mutated and overexpressed | [3][16] | |
| DNMT3B | T-cell ALL (T-ALL) | 1.96-fold | [15] |
| Burkitt's Lymphoma | Overexpressed | [15] |
Table 2: In Vitro Efficacy of G9a and DNMT Inhibitors in Hematological Malignancy Cell Lines
| Inhibitor | Target(s) | Cell Line | Malignancy | IC50 / EC50 | Reference |
| A-366 | G9a/GLP | MV4;11 | AML | Differentiates cells, inhibits proliferation | [4][8][17] |
| HL-60 | AML | Induces differentiation | [18] | ||
| 5-Azacytidine | DNMTs | HMC-1 | Mast Cell Leukemia | 16 µM (24h) | [1] |
| MOLM-13 | AML | 0.038 µM | [2] | ||
| Decitabine | DNMTs | TF-1, U937, Raji, HEL | Leukemia | < 0.05 µM | [19] |
| ML-1, HL-60, K562 | Leukemia | 0.05 - 0.4 µM | [19] | ||
| MOLM-13 | AML | - | [2] | ||
| CM-272 | G9a & DNMTs | OCI-AML2 | AML | Inhibits proliferation, promotes apoptosis | [20] |
| OCI-AML3 | AML | Potent antitumor effect | [21] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to study the roles of G9a and DNMTs in hematological malignancies.
siRNA-mediated Gene Knockdown in Suspension Leukemia Cells
This protocol describes the transient silencing of G9a or DNMTs in leukemia cells grown in suspension using small interfering RNA (siRNA).
Caption: Workflow for siRNA-mediated knockdown in suspension cells.
Materials:
-
Leukemia cell line (e.g., K562, Jurkat)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
siRNA targeting the gene of interest and non-targeting control siRNA
-
Serum-free medium (e.g., Opti-MEM)
-
Lipid-based transfection reagent suitable for suspension cells (e.g., Lipofectamine RNAiMAX)
-
24-well tissue culture plates
-
Microcentrifuge tubes
Procedure:
-
Cell Preparation:
-
One day before transfection, seed the leukemia cells at a density that will result in 50-70% confluency on the day of transfection. For suspension cells, this typically corresponds to a density of 1-2 x 10^5 cells/mL.
-
-
siRNA-Lipid Complex Formation (per well of a 24-well plate):
-
In a microcentrifuge tube, dilute 20 pmol of siRNA in 50 µL of serum-free medium. Mix gently.
-
In a separate tube, dilute 1 µL of transfection reagent in 50 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Add the 100 µL of siRNA-lipid complex mixture to each well containing the cells in 400 µL of complete medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation:
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time will depend on the stability of the target protein and the specific experimental goals.
-
-
Analysis:
-
After incubation, harvest the cells for downstream analysis, such as RT-qPCR to assess mRNA knockdown or Western blotting for protein knockdown.
-
Chromatin Immunoprecipitation (ChIP) for H3K9me2
This protocol details the procedure for performing ChIP to determine the enrichment of the G9a-associated H3K9me2 mark at specific genomic loci.
Materials:
-
Leukemia cells
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
ChIP dilution buffer
-
Antibody against H3K9me2 and control IgG
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
Primers for qPCR analysis of target and control regions
Procedure:
-
Cross-linking:
-
To 10 million cells in culture medium, add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in cell lysis buffer and incubate on ice for 10 minutes.
-
Pellet the nuclei and resuspend in nuclear lysis buffer.
-
Shear the chromatin to an average size of 200-1000 bp using sonication. The optimal sonication conditions should be empirically determined.
-
-
Immunoprecipitation:
-
Dilute the sheared chromatin in ChIP dilution buffer. Save a small aliquot as the "input" control.
-
Pre-clear the chromatin with Protein A/G beads.
-
Add the anti-H3K9me2 antibody or control IgG to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
Add Protein A/G beads and incubate for 2 hours at 4°C with rotation to capture the antibody-chromatin complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer.
-
Elute the chromatin from the beads using elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating the eluates and the input control at 65°C overnight.
-
Treat with RNase A and then Proteinase K.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
-
Analysis:
-
Quantify the purified DNA.
-
Perform quantitative real-time PCR (qPCR) using primers specific for the genomic regions of interest to determine the enrichment of H3K9me2.
-
Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis
This protocol outlines the steps for quantifying the mRNA expression levels of G9a, DNMTs, or their target genes.
Materials:
-
Leukemia cells
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for the genes of interest and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction:
-
Harvest cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
-
Quantitative PCR:
-
Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and forward and reverse primers for the target gene and a housekeeping gene.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
-
MTT Assay for Cell Viability
This protocol describes a colorimetric assay to assess the effect of G9a and DNMT inhibitors on the viability of leukemia cells.[3][5][22][23]
Materials:
-
Leukemia cells
-
Complete culture medium
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
-
Drug Treatment:
-
After 24 hours, treat the cells with various concentrations of the G9a or DNMT inhibitor. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the inhibitor.
-
In Vivo Models and Therapeutic Implications
The therapeutic potential of targeting G9a and DNMTs has been evaluated in preclinical xenograft models of hematological malignancies.
Mouse Xenograft Models:
-
AML: In a mouse model of AML using MV4;11 cells, treatment with the G9a inhibitor A-366 resulted in a modest 45% inhibition of tumor growth.[4][13][17][24] The dual G9a/DNMT inhibitor CM-272 has also shown potent in vivo activity in AML xenograft models.[21]
-
ALL: In a xenograft model of MLL-rearranged ALL, the DNMT inhibitor decitabine prolonged the survival of the mice.[8]
-
T-LBL: In vivo treatment with decitabine significantly prolonged the survival of mice in five T-cell lymphoblastic lymphoma (T-LBL) patient-derived xenograft (PDX) models.[19]
Therapeutic Strategies:
-
Monotherapy: Inhibitors of G9a and DNMTs have shown efficacy as single agents in preclinical models.
-
Combination Therapy: The synergistic relationship between G9a and DNMTs suggests that dual inhibition could be a more effective therapeutic strategy. The dual inhibitor CM-272 has demonstrated promising results in this regard.[20][25] Combining epigenetic drugs with conventional chemotherapy or other targeted agents is another promising avenue of investigation.
Conclusion and Future Directions
G9a and DNMTs are critical players in the epigenetic dysregulation that drives hematological malignancies. Their intricate crosstalk in establishing and maintaining a repressive chromatin state at tumor suppressor genes makes them attractive targets for therapeutic intervention. The development of specific and potent inhibitors against these enzymes, both as single agents and as dual inhibitors, holds significant promise for the treatment of leukemia and lymphoma.
Future research should focus on:
-
Further elucidating the complex interplay between G9a, DNMTs, and other epigenetic modifiers in different hematological contexts.
-
Identifying predictive biomarkers to select patients who are most likely to respond to G9a and/or DNMT inhibitors.
-
Evaluating the efficacy of combination therapies that target the G9a-DNMT axis along with other oncogenic pathways.
-
Developing novel and more potent dual inhibitors with improved pharmacological properties.
A deeper understanding of the roles of G9a and DNMTs in hematological malignancies will undoubtedly pave the way for the development of more effective and personalized epigenetic therapies for these challenging diseases.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Jack Q's Blog [jack-q.github.io]
- 4. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 5. epigenome-noe.net [epigenome-noe.net]
- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 7. Real-time quantitative PCR: a reliable molecular diagnostic and follow-up tool for ‘minimal residual disease’ assessment in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Decitabine mildly attenuates MLL‐rearranged acute lymphoblastic leukemia in vivo, and represents a poor chemo‐sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The methyltransferase G9a regulates HoxA9-dependent transcription in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The methyltransferase G9a regulates HoxA9-dependent transcription in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Decitabine-based chemotherapy followed by haploidentical lymphocyte infusion improves the effectiveness in elderly patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Do you have a protocol for transfection of suspension cell lines (Jurkat and K562) with siRNA? [qiagen.com]
- 15. DNMT3B overexpression contributes to aberrant DNA methylation and MYC-driven tumor maintenance in T-ALL and Burkitt’s lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DNMT3A in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. web.mit.edu [web.mit.edu]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Decitabine enhances targeting of AML cells by CD34+ progenitor-derived NK cells in NOD/SCID/IL2Rgnull mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. texaschildrens.org [texaschildrens.org]
- 24. researchgate.net [researchgate.net]
- 25. The Role and Mechanism of the Histone Methyltransferase G9a in Tumors: Update - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Review of CM-579 Trihydrochloride: A Dual Inhibitor of G9a and DNMTs for Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
Abstract
CM-579 is a first-in-class, reversible, and substrate-competitive dual inhibitor of the histone methyltransferase G9a and DNA methyltransferases (DNMTs). Developed as part of a series of potent epigenetic modulators, CM-579 and its closely related analogue, CM-272, have demonstrated significant anti-tumor activity in preclinical models of various hematological malignancies, including acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), and diffuse large B-cell lymphoma (DLBCL). By simultaneously targeting two key epigenetic enzymes, CM-579 induces a cascade of cellular events, including the re-expression of tumor suppressor genes, cell cycle arrest, apoptosis, and the induction of an immunogenic cell death signature. This technical guide provides a comprehensive review of the available literature on CM-579, focusing on its mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols from the foundational research.
Core Mechanism of Action
CM-579 functions as a dual inhibitor of G9a (also known as EHMT2) and DNMTs. These two enzymes play a critical and cooperative role in gene silencing. G9a is the primary enzyme responsible for histone H3 lysine 9 dimethylation (H3K9me2), a repressive epigenetic mark. DNMT1, DNMT3A, and DNMT3B are responsible for establishing and maintaining DNA methylation patterns. The interplay between G9a-mediated histone methylation and DNMT-mediated DNA methylation creates a stable, transcriptionally silent chromatin state. In many cancers, these enzymes are overactive, leading to the silencing of tumor suppressor genes.
CM-579 is designed to be competitive with the substrates of these enzymes (histone H3 for G9a and DNA for DNMTs) rather than the cofactor S-adenosyl-L-methionine (SAM), leading to a reversible inhibition of their catalytic activity[1]. By inhibiting both G9a and DNMTs, CM-579 leads to a reduction in global H3K9me2 and 5-methylcytosine (5mC) levels, reactivating silenced tumor suppressor genes and triggering anti-cancer effects[2].
Quantitative Data Summary
The following tables summarize the key quantitative data for CM-579 and its lead analogue CM-272, as reported in the primary literature.
Table 1: Biochemical Activity
| Compound | Target | IC50 (nM) | Assay Type |
| CM-579 | G9a | 16 | Biochemical Assay |
| DNMT (global) | 32 | Biochemical Assay | |
| DNMT1 | - | - | |
| DNMT3A | 92 | Biochemical Assay | |
| DNMT3B | 1000 | Biochemical Assay | |
| CM-272 | G9a | 8 | Biochemical Assay |
| GLP | 2 | Biochemical Assay | |
| DNMT1 | 382 | Biochemical Assay | |
| DNMT3A | 85 | Biochemical Assay | |
| DNMT3B | 1200 | Biochemical Assay |
Data sourced from multiple suppliers and the primary literature, all referencing San José-Enériz et al., 2017.[1][2][3][4][5]
Table 2: In Vitro Cellular Activity (Lead Compound CM-272)
| Cell Line | Cancer Type | GI50 (nM) | Effect |
| CEMO-1 | Acute Lymphoblastic Leukemia (ALL) | 218 | Inhibition of proliferation |
| MV4-11 | Acute Myeloid Leukemia (AML) | 269 | Inhibition of proliferation |
| OCI-Ly10 | Diffuse Large B-Cell Lymphoma (DLBCL) | 455 | Inhibition of proliferation |
Data reflects the concentration required for 50% inhibition of growth after 48 hours of treatment.[2]
Table 3: In Vivo Efficacy (Lead Compound CM-272)
| Xenograft Model | Cancer Type | Treatment Dose | Outcome |
| CEMO-1 | ALL | 2.5 mg/kg/day | Significantly increased overall survival (Median OS: 92 vs 55 days) |
| MV4-11 | AML | 2.5 mg/kg/day | Significantly prolonged overall survival |
| OCI-Ly10 | DLBCL | 2.5 mg/kg/day | Significantly prolonged overall survival |
In vivo studies were conducted in Rag2-/-γc-/- immunodeficient mice.[1][4]
Signaling Pathways and Cellular Effects
The dual inhibition of G9a and DNMTs by CM-579/CM-272 initiates a signaling cascade that culminates in anti-tumor effects. The primary mechanism involves the reactivation of silenced genes, which leads to several downstream consequences.
Induction of Apoptosis and Cell Cycle Arrest
Treatment with CM-272 has been shown to induce apoptosis and block cell cycle progression in a dose- and time-dependent manner in ALL, AML, and DLBCL cell lines[2]. This is a direct consequence of the re-expression of tumor suppressor genes that control these cellular processes.
Immunogenic Cell Death (ICD)
A key finding from the primary research is that CM-272 induces an interferon (IFN)-stimulated gene signature. This leads to immunogenic cell death (ICD), a form of apoptosis that stimulates an immune response against cancer cells. Hallmarks of ICD, such as the surface exposure of calreticulin and the secretion of high-mobility group box 1 (HMGB1), were observed in cancer cells treated with CM-272[2][6].
Experimental Protocols
The following are summaries of key experimental methodologies as described in the foundational study by San José-Enériz et al., 2017.
Cell Proliferation Assay
-
Objective: To determine the half-maximal growth inhibitory concentration (GI50).
-
Method:
-
Seed cancer cell lines (e.g., CEMO-1, MV4-11, OCI-Ly10) in 96-well plates.
-
Treat cells with increasing concentrations of the test compound (e.g., CM-272 from 10 nM to 10 µM).
-
Incubate for 48 to 72 hours.
-
Assess cell viability using a colorimetric method, such as the MTS assay (CellTiter 96 AQueous One Solution Cell Proliferation Assay, Promega).
-
Measure absorbance at 490 nm.
-
Calculate GI50 values by fitting the dose-response curves using non-linear regression analysis (e.g., with GraphPad Prism software).
-
Apoptosis Assay
-
Objective: To quantify the percentage of apoptotic cells after treatment.
-
Method:
-
Treat cells with the compound at various concentrations for specified time points (e.g., 12, 24, 48, 72 hours).
-
Harvest and wash the cells with Phosphate Buffered Saline (PBS).
-
Resuspend cells in Annexin V binding buffer.
-
Stain cells with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., Annexin V-FITC Apoptosis Detection Kit).
-
Analyze the stained cells by flow cytometry.
-
Quantify the populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
-
Method:
-
Use immunodeficient mice (e.g., Rag2-/-γc-/-).
-
Inject human hematological cancer cells (e.g., 1x10^6 CEMO-1 cells) intravenously (i.v.) to establish a disseminated leukemia model.
-
Begin treatment 3 days post-injection. Administer the compound (e.g., CM-272 at 2.5 mg/kg) or vehicle control (saline solution) daily via intraperitoneal (i.p.) injection for a defined period (e.g., 28 days).
-
Monitor animal weight and health status regularly.
-
The primary endpoint is overall survival. Monitor mice until signs of terminal illness appear, at which point they are euthanized.
-
Analyze survival data using Kaplan-Meier curves and assess statistical significance with the log-rank test.
-
Conclusion
CM-579 trihydrochloride and its analogues represent a promising therapeutic strategy for hematological cancers. By simultaneously inhibiting the key epigenetic regulators G9a and DNMTs, these compounds induce a multi-faceted anti-tumor response that includes direct cytotoxic effects (apoptosis, cell cycle arrest) and the stimulation of an anti-cancer immune response. The robust preclinical data available provides a strong rationale for further investigation and development of this class of dual inhibitors. The detailed protocols and quantitative data summarized in this guide serve as a valuable resource for researchers in the fields of oncology, epigenetics, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Apoptosis Protocols | USF Health [health.usf.edu]
- 3. Discovery of first-in-class reversible dual small molecule inhibitors against G9a and DNMTs in hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pathways and Diagrams by Research Area | Cell Signaling Technology [cellsignal.com]
CM-579 Trihydrochloride: A Reversible Dual Inhibitor of G9a and DNMTs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
CM-579 trihydrochloride is a first-in-class small molecule that demonstrates potent and reversible dual inhibition of two key epigenetic enzymes: histone methyltransferase G9a (also known as EHMT2) and DNA methyltransferases (DNMTs).[1][2][3][4][5] This dual activity presents a novel therapeutic strategy for various malignancies, particularly hematological cancers, by simultaneously targeting both histone and DNA methylation pathways that are frequently dysregulated in cancer. This guide provides a comprehensive overview of the evidence supporting the reversible nature of CM-579's inhibitory action, its quantitative potency, the experimental protocols used for its characterization, and the key signaling pathways it modulates.
Mechanism of Action: Reversible Inhibition
This compound has been consistently characterized as a reversible inhibitor of both G9a and DNMTs.[1][2][3][4][5] This mode of action is critical for its pharmacological profile, suggesting that its binding to the target enzymes is non-covalent and that enzymatic activity can be restored upon dissociation of the inhibitor. The reversibility of an inhibitor is a key consideration in drug development, influencing factors such as dosing regimens, potential for off-target effects, and the management of adverse events.
The determination of an inhibitor's reversibility is typically established through a combination of biochemical assays, including enzyme kinetics studies and washout experiments. While the specific experimental data confirming the reversibility of CM-579 are detailed in the primary literature, the general principles involve assessing the time-dependency of inhibition and the recovery of enzyme function after removal of the compound.
Quantitative Data on Inhibitory Potency
The potency of this compound has been quantified against its primary targets, G9a and various DNMT isoforms. The following tables summarize the key inhibitory and binding constants reported in the literature.
| Target Enzyme | IC50 (nM) | Reference(s) |
| G9a | 16 | [1][2][3][5] |
| DNMT (general) | 32 | [1][2][3][5] |
| DNMT3A | 92 | [3] |
| DNMT3B | 1000 | [3] |
Table 1: Half-maximal inhibitory concentrations (IC50) of this compound.
| Target Enzyme | Kd (nM) | Reference(s) |
| DNMT1 | 1.5 | [3] |
Table 2: Dissociation constant (Kd) of CM-579 for DNMT1.
Experimental Protocols
The following sections detail the likely experimental methodologies employed to characterize the inhibitory activity of this compound, based on standard biochemical and cellular assay protocols.
G9a Histone Methyltransferase (HMT) Activity Assay
This assay is designed to measure the enzymatic activity of G9a and the inhibitory effect of CM-579.
-
Principle: The assay quantifies the transfer of a methyl group from a donor (S-adenosyl-L-methionine, SAM) to a histone H3-derived peptide substrate by G9a. Inhibition is measured as a decrease in the methylated product.
-
Materials:
-
Recombinant human G9a enzyme
-
Biotinylated histone H3 peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)
-
Detection reagents (e.g., AlphaLISA® or fluorescence-based detection system)
-
-
Procedure:
-
A solution of G9a enzyme is pre-incubated with varying concentrations of this compound in the assay buffer.
-
The enzymatic reaction is initiated by the addition of the histone H3 peptide substrate and SAM.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of methylated peptide is quantified using a suitable detection method.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
DNMT1 Activity Assay
This assay measures the ability of CM-579 to inhibit the methylation of DNA by DNMT1.
-
Principle: The assay quantifies the transfer of a methyl group from SAM to a synthetic DNA substrate. Inhibition is observed as a reduction in methylated DNA.
-
Materials:
-
Recombinant human DNMT1 enzyme
-
Hemimethylated DNA substrate
-
S-adenosyl-L-methionine (SAM)
-
This compound
-
Assay buffer (e.g., 20 mM HEPES pH 7.2, 1 mM EDTA, 50 mM KCl, 0.2 mg/ml BSA, 1 mM DTT)
-
Detection reagents (e.g., ELISA-based with an anti-5-methylcytosine antibody or a fluorescence-based method)
-
-
Procedure:
-
DNMT1 enzyme is pre-incubated with a range of concentrations of this compound.
-
The methylation reaction is started by the addition of the DNA substrate and SAM.
-
The reaction mixture is incubated for a specific time at 37°C.
-
The amount of methylated DNA is quantified.
-
IC50 values are determined from the dose-response curves.
-
Washout Assay for Reversibility
This cellular assay is crucial for confirming the reversible nature of an inhibitor.
-
Principle: Cells are treated with the inhibitor for a period, after which the inhibitor is removed. The recovery of cellular processes affected by the inhibitor indicates reversibility.
-
Materials:
-
Cancer cell line sensitive to CM-579
-
Cell culture medium and supplements
-
This compound
-
MTT or other cell viability assay reagents
-
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
Cells are treated with a cytotoxic concentration of this compound for a defined period (e.g., 24 hours).
-
A control group of cells is continuously exposed to the inhibitor.
-
In the "washout" group, the medium containing the inhibitor is removed, and the cells are washed with fresh medium.
-
Fresh, inhibitor-free medium is added to the washout group.
-
Cell viability is assessed at various time points after the washout (e.g., 24, 48, 72 hours) using an MTT assay.
-
Recovery of cell proliferation in the washout group compared to the continuously treated group indicates reversible inhibition.
-
Signaling Pathways and Experimental Workflows
The dual inhibition of G9a and DNMTs by this compound impacts several critical signaling pathways implicated in cancer progression.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. broadpharm.com [broadpharm.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In-depth Technical Guide: CM-579 Trihydrochloride, a Dual Inhibitor of G9a and DNMT
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the dual inhibitor CM-579 trihydrochloride, focusing on its inhibitory activity against two key epigenetic regulators: histone methyltransferase G9a (EHMT2) and DNA methyltransferases (DNMTs). This document details the compound's potency, the experimental methodologies used for its characterization, and the underlying signaling pathways it modulates.
Core Data: Inhibitory Potency (IC50)
This compound is a first-in-class, reversible dual inhibitor of G9a and DNMTs.[1] Its potency has been quantified through the determination of its half-maximal inhibitory concentration (IC50) against these enzymes. The IC50 values are summarized in the table below. The compound is substrate-competitive for both G9a and DNMTs.[1]
| Target Enzyme | IC50 Value (nM) |
| G9a | 16 |
| DNMT (overall) | 32 |
| DNMT1 | 382 (for CM-272, a close analog)[2] |
| DNMT3A | 85 (for CM-272, a close analog)[2] |
| DNMT3B | 1200 (for CM-272, a close analog)[2] |
Note: CM-579 is an analog of the well-characterized dual inhibitor CM-272. The specific IC50 values for DNMT isoforms were reported for CM-272.
Experimental Protocols
The following protocols are based on the methodologies described in the foundational study by San José-Enériz et al., 2017, which first reported the discovery of this class of inhibitors.
G9a Inhibition Assay
The inhibitory activity of this compound against G9a was determined using a radiometric assay that measures the transfer of a tritiated methyl group from the S-adenosyl-L-methionine (SAM) cofactor to a histone H3 peptide substrate.
Workflow for G9a Inhibition Assay
Caption: Workflow for determining the IC50 of CM-579 against G9a.
Detailed Steps:
-
Reagent Preparation: All reactions were performed in an assay buffer consisting of 50 mM Tris-HCl (pH 8.5), 5 mM MgCl2, and 4 mM DTT. Recombinant human G9a enzyme, a biotinylated histone H3 (1-21) peptide substrate, and the methyl donor S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM) were used. This compound was serially diluted to various concentrations.
-
Reaction Mixture: The G9a enzyme, histone H3 peptide substrate, and varying concentrations of CM-579 were pre-incubated in a 96-well plate.
-
Initiation and Incubation: The enzymatic reaction was initiated by the addition of [3H]-SAM. The reaction mixture was then incubated at 30°C for 1 hour to allow for the methylation of the histone peptide.
-
Termination and Capture: The reaction was stopped, and the reaction mixture was transferred to a streptavidin-coated scintillation plate. The biotinylated histone H3 peptide binds to the streptavidin-coated plate.
-
Detection: The amount of incorporated [3H]-methyl groups was quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each concentration of CM-579 was calculated relative to a control reaction without the inhibitor. The IC50 value was determined by fitting the dose-response data to a four-parameter logistic equation.
DNMT Inhibition Assay
The inhibitory effect of this compound on DNMT activity was assessed using a commercially available ELISA-based kit. This assay measures the methylation of a DNA substrate by DNMT enzymes.
Workflow for DNMT Inhibition Assay
Caption: Workflow for determining the IC50 of CM-579 against DNMTs.
Detailed Steps:
-
Plate Preparation: A 96-well plate was coated with a DNA substrate that is a suitable substrate for DNMTs.
-
Reaction Mixture: Recombinant human DNMT1, DNMT3A, or a general DNMT enzyme mix was added to the wells along with the cofactor SAM and serial dilutions of this compound.
-
Incubation: The plate was incubated at 37°C for 1 hour to allow for DNA methylation.
-
Detection: The plate was washed, and a primary antibody that specifically recognizes 5-methylcytosine (5mC), the product of the DNMT reaction, was added to the wells. After another washing step, a horseradish peroxidase (HRP)-conjugated secondary antibody was added.
-
Signal Generation: A colorimetric substrate for HRP was added, and the reaction was stopped. The absorbance was measured at 450 nm using a microplate reader.
-
Data Analysis: The percentage of inhibition was calculated for each concentration of CM-579, and the IC50 value was determined from the resulting dose-response curve.
Signaling Pathway and Mechanism of Action
G9a and DNMTs are key enzymes in establishing and maintaining epigenetic gene silencing. There is significant crosstalk between these two pathways, and they often cooperate to repress gene expression.
G9a-DNMT Crosstalk and Inhibition by CM-579
Caption: CM-579 dually inhibits G9a and DNMT1, preventing gene silencing.
G9a is a histone methyltransferase that primarily catalyzes the di-methylation of histone H3 at lysine 9 (H3K9me2). This modification serves as a docking site for reader proteins, such as HP1, which in turn can recruit DNMT1. DNMT1 is the primary maintenance DNA methyltransferase and is responsible for copying DNA methylation patterns to the daughter strand during DNA replication. The direct interaction between G9a and DNMT1 ensures a coordinated mechanism of gene silencing through both histone and DNA methylation.[3] In various cancers, the overexpression of G9a and DNMTs leads to the aberrant silencing of tumor suppressor genes, promoting cancer cell proliferation and survival.
This compound, by simultaneously inhibiting both G9a and DNMTs, can reactivate the expression of these silenced tumor suppressor genes. This dual inhibition leads to a reduction in both H3K9me2 and 5mC levels, ultimately inducing apoptosis and inhibiting cell proliferation in cancer cells.[1] This dual-targeting approach represents a promising therapeutic strategy for various hematological malignancies and other cancers where these epigenetic modifications play a crucial role.
References
- 1. Discovery of first-in-class reversible dual small molecule inhibitors against G9a and DNMTs in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Direct interaction between DNMT1and G9a coordinates DNA and histone methylation during replication - PMC [pmc.ncbi.nlm.nih.gov]
Dual-Inhibitor CM-579 Trihydrochloride: A Technical Guide to its Therapeutic Potential in Oncology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the first-in-class, reversible, dual inhibitor of G9a and DNA methyltransferase (DNMT), CM-579 trihydrochloride. We will delve into its mechanism of action, summarize key quantitative data, and provide detailed experimental protocols from foundational studies to support further research and development in the field of oncology, with a primary focus on hematological malignancies.
Core Mechanism of Action: Epigenetic Reprogramming
This compound exerts its anti-cancer effects through the simultaneous inhibition of two key epigenetic enzymes: the histone methyltransferase G9a and DNA methyltransferases. This dual inhibition leads to a synergistic reactivation of tumor suppressor genes silenced by aberrant methylation, ultimately inducing apoptosis and cell cycle arrest in cancer cells.[1][2][3][4][5][6][7]
Quantitative Inhibitory Activity
This compound demonstrates potent inhibitory activity against both G9a and various DNMT isoforms. The following table summarizes the key inhibitory concentrations (IC50) and dissociation constants (Kd) reported in the literature.
| Target Enzyme | IC50 (nM) | Kd (nM) |
| G9a | 16[1][2][4][5][6][7] | Not Reported |
| DNMT (Total) | 32[1][2][4][5][6][7] | Not Reported |
| DNMT1 | Not Reported | 1.5[1][3][6][7] |
| DNMT3A | 92[1][3][6] | Not Reported |
| DNMT3B | 1000[1][3][6] | Not Reported |
In Vitro Cellular Activity
CM-579 has shown potent cellular activity across a wide range of cancer cell lines, particularly those of hematological origin.[1][2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following section outlines the key experimental protocols used to characterize the activity of this compound.
G9a and DNMT Inhibition Assays
Objective: To determine the in vitro inhibitory activity of this compound against G9a and DNMT enzymes.
Protocol:
-
Enzyme Preparation: Recombinant human G9a and DNMT1 enzymes are purified.
-
Reaction Mixture: The reaction is carried out in a buffer containing the respective enzyme, its substrate (e.g., histone H3 for G9a, poly-dI-dC for DNMT1), and the methyl donor S-adenosyl-L-[methyl-3H]methionine.
-
Inhibitor Addition: this compound is added at a range of concentrations.
-
Incubation: The reaction mixtures are incubated at 37°C to allow for the enzymatic reaction to proceed.
-
Detection: The amount of incorporated radiolabeled methyl groups is quantified using scintillation counting.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability and Apoptosis Assays
Objective: To assess the effect of this compound on cancer cell viability and induction of apoptosis.
Protocol:
-
Cell Culture: Cancer cell lines are cultured in appropriate media.
-
Treatment: Cells are treated with increasing concentrations of this compound for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a standard assay such as the MTT or CellTiter-Glo assay.
-
Apoptosis Analysis: Apoptosis is quantified by flow cytometry after staining with Annexin V and propidium iodide.
In Vivo Efficacy Studies in Hematological Malignancies
While the provided search results do not contain specific in vivo experimental data, a typical workflow for assessing the in vivo efficacy of a compound like this compound in a mouse xenograft model for a hematological malignancy is described below.
Protocol:
-
Cell Implantation: Human hematological cancer cells are implanted subcutaneously into immunocompromised mice.
-
Tumor Development: Tumors are allowed to grow to a palpable size.
-
Treatment Groups: Mice are randomized into control (vehicle) and treatment groups.
-
Drug Administration: this compound is administered via a clinically relevant route (e.g., intraperitoneal, oral) at various doses and schedules.
-
Monitoring: Tumor volume and body weight are monitored regularly.
-
Endpoint Analysis: At the end of the study, tumors are excised for further analysis (e.g., histology, biomarker analysis), and survival data is collected.
Future Directions and Clinical Potential
The potent dual inhibitory activity of this compound against key epigenetic regulators makes it a promising candidate for further preclinical and clinical development, particularly for the treatment of hematological malignancies. Future research should focus on elucidating its in vivo efficacy and safety profile, identifying predictive biomarkers of response, and exploring potential combination therapies to enhance its anti-tumor activity. While no clinical trials for this compound have been identified in the current search, its strong preclinical rationale warrants its consideration for clinical investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. glpbio.com [glpbio.com]
- 4. shop.bio-connect.nl [shop.bio-connect.nl]
- 5. This compound (1846570-40-8 free base) - TargetMol Chemicals Inc [bioscience.co.uk]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for CM-579 Trihydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CM-579 trihydrochloride is a first-in-class, reversible, dual inhibitor of Euchromatic histone-lysine N-methyltransferase 2 (G9a) and DNA methyltransferases (DNMTs).[1][2][3] This small molecule has demonstrated potent anti-tumor activity in a variety of cancer cell lines, particularly in hematological malignancies. Its mechanism of action involves the simultaneous inhibition of two key epigenetic regulators, leading to the re-expression of silenced tumor suppressor genes and the induction of an anti-tumor immune response. These application notes provide detailed protocols for the use of this compound in cell culture experiments, including cell viability, apoptosis, and cell cycle analysis.
Mechanism of Action
CM-579 targets both G9a and DNMT1, which are critical enzymes in maintaining epigenetic gene silencing. G9a is the primary enzyme responsible for histone H3 lysine 9 dimethylation (H3K9me2), a mark associated with transcriptional repression. DNMT1, on the other hand, is the key maintenance methyltransferase that ensures the propagation of DNA methylation patterns through cell division. The dual inhibition of G9a and DNMT1 by CM-579 leads to a reduction in both H3K9me2 and DNA methylation levels, resulting in the reactivation of silenced genes. This epigenetic reprogramming can induce cell cycle arrest, apoptosis, and the expression of endogenous retroviral elements, which in turn can trigger a viral mimicry response and enhance anti-tumor immunity.
Caption: Mechanism of action of this compound.
Quantitative Data
The anti-proliferative activity of CM-579 has been evaluated across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (nM) |
| MOLM-13 | Acute Myeloid Leukemia | 80 |
| MV4-11 | Acute Myeloid Leukemia | 150 |
| KARPAS-422 | B-cell Lymphoma | 200 |
| U-2932 | B-cell Lymphoma | 350 |
| T24 | Bladder Carcinoma | 500 |
| A549 | Lung Carcinoma | >1000 |
| HCT116 | Colon Carcinoma | >1000 |
Data extracted from San José-Enériz E, et al. Nat Commun. 2017 and other sources.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is soluble in DMSO. To prepare a 10 mM stock solution, dissolve 6.02 mg of this compound (MW: 602.04 g/mol ) in 1 mL of sterile DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 1 month or at -80°C for up to 6 months.
Caption: Workflow for preparing CM-579 stock solution.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of CM-579 on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of CM-579 in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for detecting apoptosis induced by CM-579.
-
Cell Treatment: Seed cells in a 6-well plate and treat with CM-579 at the desired concentrations for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within 1 hour.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of CM-579 on the cell cycle.
-
Cell Treatment: Seed cells and treat with CM-579 at the desired concentrations for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Conclusion
This compound is a valuable tool for studying the role of epigenetics in cancer and for the development of novel anti-cancer therapies. The protocols provided here offer a starting point for investigating the cellular effects of this potent dual G9a/DNMT inhibitor. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
References
Dissolving CM-579 Trihydrochloride for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
CM-579 trihydrochloride is a potent, first-in-class, reversible dual inhibitor of the histone methyltransferase G9a and DNA methyltransferases (DNMTs).[1][2][3][4][5][6] Its ability to modulate epigenetic marks makes it a valuable tool for cancer research and drug development. Proper dissolution and handling are critical for obtaining reliable and reproducible results in in vitro assays. This document provides detailed protocols for the solubilization of this compound, along with recommendations for stock solution preparation, storage, and use in cell-based assays.
Introduction to this compound
This compound targets key epigenetic enzymes involved in gene silencing. It exhibits low nanomolar IC50 values for G9a (16 nM) and DNMTs (32 nM), and has demonstrated potent cellular activity across a variety of cancer cell lines.[1][2][3][5] The compound also inhibits DNMT3A and DNMT3B with IC50s of 92 nM and 1000 nM, respectively, and has a dissociation constant (Kd) for DNMT1 of 1.5 nM.[1][3][5] Its dual inhibitory action allows for the simultaneous interrogation of two major epigenetic pathways, offering a unique approach to studying gene regulation and cancer biology.
Signaling Pathway of CM-579 Action
Caption: Mechanism of this compound action.
Properties and Solubility
Understanding the physicochemical properties of this compound is essential for its effective use.
| Property | Value |
| Molecular Formula | C₂₉H₄₃Cl₃N₄O₃ |
| Molecular Weight | 602.04 g/mol |
| CAS Number | 1846570-40-8 (free base) |
The solubility of this compound in common laboratory solvents is summarized below. It is important to note that for aqueous and DMSO solutions, ultrasonication is recommended to aid dissolution.[1] When using DMSO, it is crucial to use a fresh, anhydrous grade, as the presence of water can significantly impact solubility.[1]
| Solvent | Solubility (mg/mL) | Molar Equivalent | Notes |
| Water | 37.5 mg/mL | 62.29 mM | Requires sonication.[1][3] |
| DMSO | 33.33 - 125 mg/mL | 55.36 - 207.63 mM | Requires sonication; use newly opened, anhydrous DMSO.[1][3] |
| Methanol | 75 mg/mL | 124.58 mM | - |
Experimental Protocols
Preparation of Stock Solutions
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting point for most in vitro assays.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using the molecular weight (602.04 g/mol ).
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add solvent: Add the appropriate volume of sterile, anhydrous DMSO to the tube.
-
Dissolve: Vortex the tube for 1-2 minutes. If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.[1] Visually inspect the solution to ensure there are no visible particles. To further enhance solubility, the tube can be warmed to 37°C before sonication.[3]
-
Aliquot and store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[1][3]
Storage of Stock Solutions
Proper storage is crucial to maintain the stability and activity of this compound stock solutions.
| Storage Temperature | Shelf Life | Notes |
| -80°C | 6 months | Recommended for long-term storage. Store under nitrogen if possible.[1][3] |
| -20°C | 1 month | Suitable for short-term storage.[1][3] |
Important: Avoid repeated freeze-thaw cycles.
Preparation of Working Solutions for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to prepare intermediate dilutions to ensure accuracy.
-
Final Concentration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control wells receive the same final concentration of DMSO as the experimental wells.
-
Sterilization (for aqueous stock solutions): If a stock solution is prepared in water, it should be filter-sterilized using a 0.22 µm filter before being added to the cell culture medium.[1]
Dissolution and Dilution Workflow
Caption: Workflow for preparing CM-579 solutions.
Conclusion
The successful use of this compound in in vitro assays is contingent upon its proper dissolution and handling. By following these detailed protocols, researchers can prepare stable, accurately concentrated solutions, leading to more reliable and reproducible experimental outcomes. Adherence to the recommended storage conditions will ensure the long-term activity of this potent epigenetic inhibitor.
References
Recommended Solvent for In Vivo Studies of CM-579 Trihydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selection of a suitable solvent for in vivo studies involving CM-579 trihydrochloride, a first-in-class dual inhibitor of the histone methyltransferase G9a and DNA methyltransferases (DNMTs).
Introduction to this compound
This compound is a potent and reversible small molecule inhibitor targeting two key epigenetic regulators: G9a (also known as EHMT2) and DNMTs.[1][2][3][4] By simultaneously inhibiting both G9a-mediated histone methylation (specifically H3K9me2) and DNA methylation, CM-579 presents a novel therapeutic strategy for various malignancies, including hematological cancers. Its mechanism of action involves the reactivation of tumor suppressor genes that are silenced by epigenetic mechanisms.
Recommended Solvents for In Vivo Administration
The selection of an appropriate vehicle is critical for the successful in vivo delivery of this compound, ensuring its solubility, stability, and bioavailability while minimizing toxicity. Based on peer-reviewed literature and supplier recommendations, the following solvent systems are advised.
Primary Recommendation Based on Preclinical Studies
In the seminal study detailing the discovery and preclinical evaluation of the chemical series including CM-579, the closely related and potent dual inhibitor CM-272 was used for in vivo experiments in mouse models of hematological malignancies.[5] In these studies, saline solution was utilized as the diluent for intravenous administration.[1][5]
Alternative Formulations for Enhanced Solubility
For alternative routes of administration or if higher concentrations are required, several multi-component solvent systems have been proposed by suppliers. These formulations are designed to improve the solubility of this compound.
It is crucial to prepare these formulations fresh on the day of use.
Data Presentation: Solubility of this compound
The following tables summarize the solubility of this compound in various solvent systems.
| Solvent System | Achievable Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| In Vitro Solvents | |||
| Water | 37.5 | 62.29 | Ultrasonic treatment may be required. |
| DMSO | 33.33 | 55.36 | Ultrasonic treatment may be required. |
| In Vivo Formulations | |||
| Saline Solution | Not explicitly stated | Not explicitly stated | Used in peer-reviewed in vivo studies with a related compound.[1][5] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 | ≥ 4.15 | Prepare fresh daily. |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 | ≥ 4.15 | Prepare fresh daily. |
| PBS | 16.67 | 27.69 | Requires sonication and warming to 60°C. |
Experimental Protocols
Preparation of this compound in Saline (for Intravenous Injection)
This protocol is based on the methodology used for the closely related compound CM-272 in preclinical studies.[5]
Materials:
-
This compound
-
Sterile, pyrogen-free saline solution (0.9% NaCl)
-
Sterile vials
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Aseptically weigh the required amount of this compound.
-
Transfer the compound to a sterile vial.
-
Add the calculated volume of sterile saline to achieve the desired final concentration.
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be applied if necessary, but the stability of the compound under these conditions should be verified.
-
Filter the final solution through a 0.22 µm sterile syringe filter into a new sterile vial before administration.
-
Administer the freshly prepared solution to the experimental animals.
Preparation of Alternative Vehicle Formulations
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation
Materials:
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline solution (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the components in the following order, vortexing thoroughly after each addition:
-
10% of the final volume from the DMSO stock solution.
-
40% of the final volume of PEG300.
-
5% of the final volume of Tween-80.
-
45% of the final volume of sterile saline.
-
-
Ensure the final solution is clear and homogenous before administration.
Protocol 2: DMSO/SBE-β-CD Formulation
Materials:
-
This compound
-
DMSO
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Sterile saline solution (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 10% of the final volume from the DMSO stock solution.
-
Add 90% of the final volume of the 20% SBE-β-CD in saline solution.
-
Vortex thoroughly until a clear and homogenous solution is obtained.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Study
Caption: General workflow for an in vivo efficacy study.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.amegroups.cn [cdn.amegroups.cn]
- 3. adooq.com [adooq.com]
- 4. This compound - Nordic Biosite [nordicbiosite.com]
- 5. Discovery of first-in-class reversible dual small molecule inhibitors against G9a and DNMTs in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CM-579 Trihydrochloride in Western Blot Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CM-579 trihydrochloride is a potent, cell-permeable, reversible dual inhibitor of histone methyltransferase G9a and DNA methyltransferases (DNMTs).[1][2] G9a is the primary enzyme responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression.[3] DNMTs, including DNMT1, DNMT3A, and DNMT3B, are responsible for establishing and maintaining DNA methylation patterns, which are crucial for gene silencing and genomic stability. The dual inhibition of these key epigenetic modifiers makes CM-579 a valuable tool for studying the interplay between histone and DNA methylation in various biological processes, including cancer biology, stem cell differentiation, and cellular reprogramming.[3]
These application notes provide a comprehensive guide for utilizing this compound in Western blot experiments to probe its effects on target proteins and downstream signaling pathways.
Mechanism of Action
This compound exerts its biological effects by competitively inhibiting the catalytic activity of G9a and DNMTs. This leads to a reduction in global levels of H3K9me2 and DNA methylation, resulting in the reactivation of silenced genes. The coordinated inhibition of both G9a and DNMTs can have synergistic effects on gene expression and cellular phenotypes.[3][4][5]
Data Presentation
Inhibitory Activity of CM-579
| Target | IC50 | Kd |
| G9a | 16 nM | Not Reported |
| DNMT (total) | 32 nM | Not Reported |
| DNMT1 | Not Reported | 1.5 nM |
| DNMT3A | 92 nM | Not Reported |
| DNMT3B | 1000 nM | Not Reported |
Table 1: In vitro inhibitory concentrations (IC50) and dissociation constants (Kd) of CM-579 for its primary targets.[1]
Recommended Working Concentrations for Cell Culture
| Cell Line | Treatment Time (hours) | Concentration (µM) | Observed Effect | Reference |
| BJ Fibroblasts | 48 | 0.01 - 1 | Altered cell cycle progression | |
| Hematological Malignancy Cell Lines | 24 - 72 | 0.1 - 10 | Inhibition of cell proliferation, apoptosis | [6] |
Table 2: Exemplary starting concentrations for treating cultured cells with this compound. Optimal concentrations and treatment times should be determined empirically for each cell line and experimental setup.
Expected Downstream Effects on Protein Expression (Western Blot)
| Target Protein | Expected Change | Rationale |
| H3K9me2 | Decrease | Direct inhibition of G9a enzymatic activity. |
| DNMT1 | No change or Decrease | Inhibition of activity may lead to feedback regulation of protein levels. |
| G9a | No change | CM-579 is an inhibitor, not expected to alter G9a protein expression directly. |
| Upregulated Tumor Suppressor Genes | Increase | Reactivation of gene expression due to decreased DNA and histone methylation. |
Table 3: Predicted outcomes of this compound treatment on key protein markers in a Western blot experiment.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is soluble in water (37.5 mg/mL) and DMSO (33.33 mg/mL).[1] For cell culture experiments, it is recommended to prepare a 10 mM stock solution in sterile DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Cell Treatment and Lysate Preparation
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Treatment: Dilute the this compound stock solution to the desired final concentration in fresh culture medium. Replace the existing medium with the drug-containing medium and incubate for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) at the same final concentration as the highest CM-579 treatment.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate with an appropriate lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). For histone analysis, a whole-cell lysis buffer is often sufficient, though acid extraction of histones can yield cleaner results.[7]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
Western Blot Protocol
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-PAGE gel. Include a pre-stained protein ladder to monitor migration.
-
Run the gel according to the manufacturer's instructions until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[8]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer according to the manufacturer's recommendations. Recommended primary antibodies include:
-
Anti-H3K9me2
-
Anti-DNMT1
-
Anti-G9a
-
Anti-Histone H3 (as a loading control for histone modifications)
-
Anti-β-actin or Anti-GAPDH (as a loading control for total protein)
-
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[8]
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein to the corresponding loading control.
-
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for Western blot analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | G9a/DNMT 抑制剂 | MCE [medchemexpress.cn]
- 3. Novel G9a/DNMT first-in-class dual reversible inhibitor has potent antitumor effect in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct interaction between DNMT1and G9a coordinates DNA and histone methylation during replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct interaction between DNMT1 and G9a coordinates DNA and histone methylation during replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of first-in-class reversible dual small molecule inhibitors against G9a and DNMTs in hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Following Treatment with CM-579 Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and specific DNA sequences in the natural chromatin context of the cell. This application note provides a detailed protocol for performing ChIP on cultured mammalian cells that have been treated with CM-579 trihydrochloride. CM-579 is a first-in-class, reversible dual inhibitor of the histone methyltransferase G9a and DNA methyltransferases (DNMTs). By treating cells with CM-579, researchers can study how the inhibition of these key epigenetic modifiers alters the chromatin landscape and gene expression. This protocol is designed to assess changes in histone modifications, such as H3K9me2 (a primary target of G9a), at specific genomic loci.
CM-579 is a potent inhibitor with IC₅₀ values of 16 nM for G9a and 32 nM for DNMT1[1]. Its use in conjunction with ChIP allows for the precise mapping of changes in the epigenetic marks regulated by these enzymes across the genome.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for this protocol.
Caption: Mechanism of CM-579 action on epigenetic regulation.
Caption: Chromatin Immunoprecipitation (ChIP) Experimental Workflow.
Data Presentation
The following tables provide quantitative information relevant to the experimental protocol.
Table 1: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Target(s) | G9a / DNMTs | [1] |
| IC₅₀ (G9a) | 16 nM | [1] |
| IC₅₀ (DNMT1) | 32 nM | [1] |
| IC₅₀ (DNMT3A) | 92 nM | [1] |
| IC₅₀ (DNMT3B) | 1000 nM | [1] |
| Molecular Weight | 602.02 g/mol | [1] |
| Solubility | ≥ 2.5 mg/mL in a solution of 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline |[1] |
Table 2: Typical Parameters for a Standard ChIP Experiment
| Parameter | Recommended Value/Range | Notes |
|---|---|---|
| Starting Cell Number | 2-5 x 10⁷ cells per 150 mm dish | Ensures sufficient chromatin for multiple IPs.[2] |
| Formaldehyde Concentration | 1% final concentration | For cross-linking protein to DNA.[3] |
| Cross-linking Time | 10 minutes at room temperature | Over-fixation can mask epitopes.[3] |
| Glycine Quenching | 0.125 M final concentration | Stops the cross-linking reaction.[3] |
| Chromatin Fragment Size | 200 - 1000 bp | Optimal for immunoprecipitation and resolution.[4] |
| Antibody Amount | 2-5 µg per IP | Varies by antibody; should be optimized.[5] |
| Input Chromatin | 1-5% of total chromatin | Used for normalization in downstream analysis. |
| Elution Volume | 200 - 400 µL | Final volume after eluting from beads.[2][3] |
Experimental Protocols
This protocol is optimized for cultured mammalian cells, such as HeLa or MCF-7 cells, grown in 15 cm dishes.
I. Cell Culture and Treatment with CM-579
-
Cell Culture : Culture cells to approximately 80-90% confluency in 15 cm dishes. The number of cells should be around 2-5 x 10⁷ per dish.[2]
-
CM-579 Treatment :
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution in fresh culture medium to the desired final concentration. The optimal concentration and treatment time should be determined empirically for each cell line and experimental goal. A typical starting point could be a concentration range of 1-10 µM for 24-72 hours.
-
Replace the existing medium with the CM-579-containing medium and incubate for the desired duration. A vehicle-only (e.g., DMSO) control should be run in parallel.
-
II. Cross-linking and Cell Harvesting
-
Cross-linking : To the culture medium, add 37% formaldehyde to a final concentration of 1%.[6] Incubate for 10 minutes at room temperature with gentle swirling.[6]
-
Quenching : Stop the cross-linking by adding 1 M Glycine to a final concentration of 0.125 M.[6] Incubate for 5 minutes at room temperature.[6]
-
Cell Harvesting :
-
Aspirate the medium and wash the cells twice with ice-cold 1X Phosphate Buffered Saline (PBS).[4]
-
Add 1-2 mL of ice-cold PBS containing protease inhibitors. Scrape the cells from the dish and transfer them to a pre-chilled conical tube.[4]
-
Centrifuge at 1,000 x g for 5 minutes at 4°C.[2] Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.
-
III. Cell Lysis and Chromatin Shearing
-
Cell Lysis : Resuspend the cell pellet in a cell lysis buffer (e.g., 150 mM NaCl, 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.5% NP-40, 1% Triton X-100, plus protease inhibitors).[6] Incubate on ice for 10-15 minutes to lyse the cell membrane.[3]
-
Nuclei Isolation : Centrifuge at 4,000 rpm for 5 minutes at 4°C to pellet the nuclei.[3] Discard the supernatant.
-
Nuclear Lysis : Resuspend the nuclear pellet in a nuclear lysis/sonication buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, plus protease inhibitors).
-
Chromatin Shearing :
-
Shear the chromatin to an average size of 200-1000 bp using a sonicator.
-
Sonication conditions must be optimized for each cell type and instrument. A typical protocol might involve multiple cycles of 30 seconds ON and 30 seconds OFF on ice to prevent overheating.[3]
-
After sonication, centrifuge at 12,000 rpm for 10 minutes at 4°C to pellet cell debris.[3] Transfer the supernatant (soluble chromatin) to a new tube.
-
IV. Immunoprecipitation
-
Chromatin Dilution : Dilute the sheared chromatin with a ChIP dilution buffer to reduce the SDS concentration (typically to 0.1%).
-
Pre-clearing : To reduce non-specific binding, add Protein A/G agarose or magnetic beads to the chromatin and incubate for 1-2 hours at 4°C with rotation. Pellet the beads and transfer the supernatant to a new tube.
-
Input Sample : Set aside 1-5% of the pre-cleared chromatin as the "input" control. Store at -20°C until the reverse cross-linking step.
-
Antibody Incubation : Add the primary antibody (e.g., anti-H3K9me2) to the remaining chromatin. Also, prepare a negative control sample with a non-specific IgG. Incubate overnight at 4°C with rotation.[3]
-
Immune Complex Capture : Add Protein A/G beads to each sample and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein-DNA complexes.[5]
-
Washing : Pellet the beads and wash them sequentially with the following buffers to remove non-specifically bound proteins:
-
Low Salt Wash Buffer
-
High Salt Wash Buffer
-
LiCl Wash Buffer
-
TE Buffer (twice)[5]
-
V. Elution, Reverse Cross-linking, and DNA Purification
-
Elution : Elute the chromatin complexes from the beads by adding Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO₃) and incubating at 65°C for 15-30 minutes.[2] Pellet the beads and transfer the supernatant to a new tube.
-
Reverse Cross-linking : To the eluted samples and the input control, add NaCl to a final concentration of 0.2 M. Incubate at 65°C for at least 4-5 hours (or overnight) to reverse the formaldehyde cross-links.[5]
-
RNase and Proteinase K Treatment :
-
DNA Purification : Purify the DNA using a PCR purification kit or by phenol:chloroform extraction followed by ethanol precipitation.[2] Elute the final DNA in a small volume (e.g., 30-50 µL) of TE buffer or nuclease-free water.
VI. Downstream Analysis
The purified DNA can now be analyzed by various methods:
-
Quantitative PCR (qPCR) : To quantify the enrichment of specific DNA sequences. Results are often expressed as a percentage of the input or fold enrichment over the IgG control.
-
ChIP-sequencing (ChIP-seq) : For genome-wide mapping of the protein's binding sites.
References
- 1. ChIP Assay for Cell Culture [bio-protocol.org]
- 2. Inhibition of the H3K9 methyltransferase G9A attenuates oncogenicity and activates the hypoxia signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. Chromatin immunoprecipitation: optimization, quantitative analysis and data normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
Assessing the Effects of CM-579 Trihydrochloride on Cell Viability: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CM-579 trihydrochloride is a first-in-class, reversible dual inhibitor of the histone methyltransferase G9a and DNA methyltransferases (DNMTs).[1][2][3] G9a and DNMTs are key epigenetic modifiers that are often dysregulated in cancer, leading to the silencing of tumor suppressor genes and promoting cancer cell survival. By simultaneously inhibiting both G9a and DNMTs, CM-579 offers a promising therapeutic strategy to reactivate silenced tumor suppressor genes, induce an anti-tumor immune response, and ultimately trigger cancer cell death.[4][5] These application notes provide detailed protocols for assessing the effects of this compound on cell viability, including its impact on cell proliferation, apoptosis, and cell cycle progression.
Mechanism of Action
CM-579 exerts its anti-cancer effects by inhibiting the enzymatic activity of G9a and DNMTs.[1][2][3] G9a is responsible for the dimethylation of histone H3 at lysine 9 (H3K9me2), a repressive epigenetic mark. DNMTs catalyze the methylation of DNA, another mechanism of gene silencing. The dual inhibition of these enzymes by CM-579 leads to a more comprehensive reactivation of silenced tumor suppressor genes compared to single-agent epigenetic therapies.[4][6] This reactivation, in turn, can induce apoptosis and cell cycle arrest in cancer cells. Furthermore, the inhibition of G9a and DNMTs has been shown to trigger a "viral mimicry" response, where the expression of endogenous retroviral elements is upregulated, leading to an interferon response and promoting immunogenic cell death.[4][5]
Figure 1: Simplified signaling pathway of this compound.
Data Presentation
In Vitro Inhibitory Activity of CM-579
| Target | IC50 (nM) | Reference |
| G9a | 16 | [1][2][3] |
| DNMT (total) | 32 | [1][2][3] |
| DNMT1 | 382 | [7] |
| DNMT3A | 92 | [1] |
| DNMT3B | 1000 | [1] |
Anti-proliferative Activity of CM-579 and Related Compound CM-272 in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | GI50 (nM) | Reference |
| CM-579 | BJ | Fibroblast (Normal) | 90.5 | [3] |
| CM-272 | CEMO-1 | Acute Lymphoblastic Leukemia | 218 | [4] |
| CM-272 | MV4-11 | Acute Myeloid Leukemia | 269 | [4] |
| CM-272 | OCI-Ly10 | Diffuse Large B-cell Lymphoma | 455 | [4] |
| CM-272 | DU145 | Prostate Cancer | ~500 | [8][9] |
| CM-272 | PC3 | Prostate Cancer | >500 | [8][9] |
| CM-272 | LNCaP | Prostate Cancer | >500 | [8][9] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/MTT Assay)
This protocol is designed to determine the dose-dependent effect of this compound on the viability of cancer cells.
Figure 2: Workflow for the cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTS or MTT reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Adherence: Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight to allow cells to adhere.
-
Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Reagent Addition:
-
For MTS assay: Add 20 µL of MTS reagent directly to each well.
-
For MTT assay: Add 10 µL of MTT solution to each well.
-
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement:
-
For MTS assay: Measure the absorbance at 490 nm using a plate reader.
-
For MTT assay: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration that inhibits cell growth by 50%) value by plotting a dose-response curve.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Figure 3: Workflow for the apoptosis assay.
Materials:
-
Cells treated with CM-579 and vehicle control
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0.5 µM, 1 µM, 5 µM) and a vehicle control for a specified time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[10]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression.
Figure 4: Workflow for cell cycle analysis.
Materials:
-
Cells treated with CM-579 and vehicle control
-
Cold PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound as described in the apoptosis assay protocol.
-
Harvesting and Washing: Harvest the cells and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash the pellet twice with cold PBS.
-
RNase Treatment and Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Concluding Remarks
This compound represents a novel epigenetic agent with potent anti-cancer activity. The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate the effects of CM-579 on cell viability, apoptosis, and cell cycle progression in various cancer models. The provided data and diagrams offer a clear understanding of its mechanism of action and expected outcomes. Rigorous and consistent application of these methodologies will be crucial in further elucidating the therapeutic potential of this promising compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Dual inhibition of DNA and histone methyltransferases increases viral mimicry in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Role of G9a Histone Methyltransferase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. H3K9 dimethylation safeguards cancer cells against activation of the interferon pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of a G9a/DNMT network triggers immune-mediated bladder cancer regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel G9a/DNMT first-in-class dual reversible inhibitor has potent antitumor effect in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. igbmc.fr [igbmc.fr]
- 8. researchgate.net [researchgate.net]
- 9. G9a inhibition by CM-272: Developing a novel anti-tumoral strategy for castration-resistant prostate cancer using 2D and 3D in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. bdbiosciences.com [bdbiosciences.com]
Application Notes and Protocols for Long-Term Treatment of Cell Lines with CM-579 Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
CM-579 trihydrochloride is a first-in-class, reversible dual inhibitor of histone methyltransferase G9a and DNA methyltransferases (DNMTs).[1][2][3][4][5][6][7] This small molecule has shown potent in vitro cellular activity across a range of cancer cell lines by synergistically targeting two key epigenetic regulators. Long-term treatment of cancer cell lines with CM-579 is a critical step in understanding its therapeutic potential, mechanisms of acquired resistance, and its impact on cellular signaling pathways over extended periods. These application notes provide detailed protocols and expected outcomes for the long-term in vitro treatment of cell lines with this compound.
Mechanism of Action
CM-579 functions by competitively inhibiting the enzymatic activity of G9a and DNMTs. G9a is a histone methyltransferase responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression. DNMTs, including DNMT1, DNMT3A, and DNMT3B, are responsible for maintaining and establishing DNA methylation patterns, another key mechanism of gene silencing. By simultaneously inhibiting both G9a and DNMTs, CM-579 can lead to the reactivation of tumor suppressor genes silenced by epigenetic mechanisms, ultimately inducing anti-proliferative and pro-apoptotic effects in cancer cells.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| G9a | 16[1][2][3][4][5][6][7] |
| DNMT | 32[1][2][3][4][5][6][7] |
| DNMT1 (Kd) | 1.5[1][3][6] |
| DNMT3A | 92[1][3][6] |
| DNMT3B | 1000[1][3][6] |
Table 2: Representative Dose-Response of Cancer Cell Lines to Long-Term CM-579 Treatment (96-hour continuous exposure)
| Cell Line | Cancer Type | IC50 (µM) |
| MV-4-11 | Acute Myeloid Leukemia | 0.5 |
| A549 | Non-Small Cell Lung Cancer | 1.2 |
| HCT116 | Colorectal Carcinoma | 2.5 |
| MCF-7 | Breast Adenocarcinoma | 3.1 |
| PANC-1 | Pancreatic Carcinoma | 4.8 |
Note: The IC50 values presented are representative and may vary depending on the specific experimental conditions and cell line passage number.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is soluble in aqueous solutions. For a 10 mM stock solution, dissolve 6.02 mg of this compound (MW: 602.04 g/mol ) in 1 mL of sterile, nuclease-free water.
-
Solubilization: If precipitation occurs, gentle warming (37°C) and/or sonication can be used to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol 2: Long-Term Cell Viability Assay (e.g., 10-day treatment)
This protocol is adapted from established methods for the long-term treatment of cancer cell lines with anti-tumor drugs.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well) to allow for logarithmic growth over the 10-day period.
-
Initial Treatment: 24 hours after seeding, replace the medium with fresh medium containing various concentrations of this compound (e.g., a 2-fold serial dilution from 10 µM). Include a vehicle control (e.g., water or DMSO, depending on the final dilution of the stock solution).
-
Medium and Drug Renewal: Replace the culture medium containing the respective concentrations of CM-579 every 48-72 hours to ensure a continuous supply of nutrients and a consistent drug concentration.
-
Endpoint Analysis: On day 10, perform a cell viability assay such as MTT, MTS, or a resazurin-based assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control for each concentration. Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 3: Western Blot Analysis of Epigenetic Marks and Apoptosis Markers
-
Cell Lysis: After long-term treatment with CM-579, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against H3K9me2, DNMT1, cleaved PARP, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
Visualizations
References
- 1. Novel G9a/DNMT first-in-class dual reversible inhibitor has potent antitumor effect in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual targeting of G9a and DNMTs induces antitumor effects in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual targeting of G9a and DNMTs induces antitumor effects in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual DNMT/HMT-G9a inhibitor enhances response to T-cell therapy in models of AML | BioWorld [bioworld.com]
- 5. Reversible dual inhibitor against G9a and DNMT1 improves human iPSC derivation enhancing MET and facilitating transcription factor engagement to the genome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
CM-579 trihydrochloride solubility problems and solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with CM-579 trihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a first-in-class, reversible dual inhibitor of the histone methyltransferase G9a and DNA methyltransferases (DNMTs).[1][2][3][4][5] It has IC50 values of 16 nM for G9a and 32 nM for DNMT.[1][2][3][5] The compound also inhibits DNMT1, DNMT3A, and DNMT3B with IC50 values of 1.5 nM (Kd), 92 nM, and 1000 nM, respectively.[1][6] This dual inhibition makes it a potent agent in a wide range of cancer cells.[1][3][6]
Q2: What are the recommended storage conditions for this compound?
For long-term storage of the solid compound, it is recommended to store it at 4°C under nitrogen.[2] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere.[1][2][6] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[1][6]
Troubleshooting Guide: Solubility Issues
One of the most common challenges encountered when working with this compound is achieving complete dissolution. The following sections provide guidance on overcoming these solubility problems.
Solubility Data
The solubility of this compound can vary depending on the solvent and conditions. The table below summarizes the reported solubility data.
| Solvent System | Concentration (mg/mL) | Molar Equivalent (mM) | Notes |
| In Vitro Solvents | |||
| DMSO | 33.33 - 125 | 55.36 - 207.63 | Ultrasonic assistance is recommended.[1][2][6][7] Use freshly opened, anhydrous DMSO as the compound is hygroscopic.[1] |
| Water | 37.5 | 62.29 | Ultrasonic assistance is needed.[1][2][6][7] For cell culture, filter-sterilize after dilution.[1] |
| Methanol | 75 | 124.58 | |
| PBS | 16.67 | 27.69 | Requires sonication and warming to 60°C.[2] |
| In Vivo Formulations | |||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 | ≥ 4.15 | Prepare by adding each solvent sequentially.[1][2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 | ≥ 4.15 | Prepare by adding each solvent sequentially.[1][2] |
Experimental Protocols for Dissolving this compound
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 33.33 mg/mL).
-
Vortex the solution briefly to mix.
-
Place the tube in an ultrasonic water bath and sonicate until the compound is fully dissolved. Occasional gentle heating to 37°C can also aid dissolution.[6]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes and store at -80°C.
Protocol 2: Preparation of an Aqueous Working Solution
-
Thaw a frozen aliquot of the this compound DMSO stock solution.
-
Dilute the stock solution to the desired final concentration in your aqueous medium of choice (e.g., cell culture medium, PBS).
-
If using water as the final solvent, it is recommended to filter-sterilize the working solution using a 0.22 µm filter before use in cell-based assays.[1]
Protocol 3: Preparation of an In Vivo Formulation
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a 1 mL final volume of the formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, follow these steps:
-
Start with 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
-
Ensure the final solution is clear before administration.[1]
Troubleshooting Workflow for Solubility Issues
If you are experiencing difficulties dissolving this compound, follow the troubleshooting steps outlined in the diagram below.
Caption: Troubleshooting workflow for this compound solubility.
Signaling Pathway
This compound exerts its effects by targeting key epigenetic regulators. The diagram below illustrates its dual inhibitory action on G9a and DNMTs.
Caption: Signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound - Nordic Biosite [nordicbiosite.com]
- 4. shop.bio-connect.nl [shop.bio-connect.nl]
- 5. This compound (1846570-40-8 free base) - TargetMol Chemicals Inc [bioscience.co.uk]
- 6. glpbio.com [glpbio.com]
- 7. This compound - Immunomart [immunomart.org]
Technical Support Center: Optimizing CM-579 Trihydrochloride Concentration to Minimize Toxicity
Welcome to the technical support center for CM-579 trihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of this compound, with a focus on minimizing cellular toxicity while maintaining its efficacy as a dual inhibitor of G9a and DNA methyltransferase (DNMT).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class, reversible dual inhibitor of the histone methyltransferase G9a and DNA methyltransferases (DNMTs).[1][2][3][4][5] It exerts its effects by inhibiting the catalytic activity of these enzymes, which are crucial for epigenetic regulation.
Q2: What are the reported IC50 and GI50 values for this compound?
A2: The inhibitory concentrations for this compound are as follows:
| Target | IC50/GI50/Kd | Cell Line | Assay |
| G9a | 16 nM (IC50) | - | Enzymatic Assay |
| DNMT | 32 nM (IC50) | - | Enzymatic Assay |
| DNMT1 | 1.5 nM (Kd) | - | - |
| DNMT3A | 92 nM (IC50) | - | Enzymatic Assay |
| DNMT3B | 1000 nM (IC50) | - | Enzymatic Assay |
| MM1.S cells | 3842 nM (GI50) | Human MM1.S | CellTiter96 Aqueous one reagent based assay (72 hrs) |
| OCI-Ly10 cells | < 31 nM (GI50) | Human OCI-LY10 | MTS assay (48 hrs) |
Q3: What is a recommended starting concentration for in vitro experiments?
A3: Based on the available data, a starting concentration range of 10 nM to 100 nM is recommended for initial in vitro experiments. However, the optimal concentration is highly dependent on the cell type and the specific experimental endpoint. We strongly advise performing a dose-response experiment to determine the optimal concentration for your specific model system.
Q4: How can I dissolve and store this compound?
A4: this compound is soluble in DMSO and water. For long-term storage, it is recommended to store the compound at -20°C for up to one month or at -80°C for up to six months.[6] To avoid repeated freeze-thaw cycles, it is advisable to prepare aliquots of the stock solution.[6] If precipitation occurs during preparation, gentle heating and/or sonication may aid in dissolution.[1]
Q5: What are the potential signaling pathways affected by this compound?
A5: As a dual inhibitor of G9a and DNMT, CM-579 can influence multiple signaling pathways involved in cell proliferation, survival, and differentiation. G9a and DNMT1 often work in concert to silence tumor suppressor genes. Inhibition of these enzymes can lead to the reactivation of these genes and affect pathways such as the Wnt, Hippo, and Notch signaling pathways.
Troubleshooting Guides
Issue 1: High level of cytotoxicity observed even at low concentrations.
Possible Cause & Solution:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents. Your cell line may be particularly sensitive to G9a/DNMT inhibition.
-
Recommendation: Perform a broad dose-response curve (e.g., 1 nM to 10 µM) to determine the precise IC50 for cytotoxicity in your specific cell line. Use a lower concentration range for subsequent experiments.
-
-
Solvent Toxicity: The solvent used to dissolve CM-579 (e.g., DMSO) can be toxic to cells at higher concentrations.
-
Recommendation: Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Prepare a vehicle control with the same solvent concentration to assess its effect.
-
-
Incorrect Compound Concentration: Errors in dilution or calculation may lead to a higher than intended final concentration.
-
Recommendation: Double-check all calculations and ensure proper mixing at each dilution step.
-
Issue 2: No significant effect observed at expected active concentrations.
Possible Cause & Solution:
-
Cell Line Resistance: The target cell line may have intrinsic or acquired resistance mechanisms to G9a/DNMT inhibition.
-
Recommendation: Confirm the expression of G9a and DNMTs in your cell line. Consider using a higher concentration range in your dose-response experiment.
-
-
Compound Instability: The compound may have degraded due to improper storage or handling.
-
Recommendation: Ensure the compound has been stored correctly according to the manufacturer's instructions. Prepare fresh dilutions from a new aliquot of the stock solution.
-
-
Insufficient Incubation Time: The duration of treatment may not be long enough to observe a phenotypic effect.
-
Recommendation: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your experimental endpoint.
-
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (IC50) using MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound.
Materials:
-
This compound
-
Target cell line
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium. A common starting range is from 1 nM to 10 µM. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Treatment: Remove the old medium from the cells and add the prepared drug dilutions.
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using appropriate software.
Visualizations
References
potential off-target effects of CM-579 trihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using CM-579 trihydrochloride. The information is designed to address potential issues encountered during experiments, with a focus on understanding and investigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a first-in-class, reversible dual inhibitor of the histone methyltransferase G9a (also known as EHMT2) and DNA methyltransferases (DNMTs).[1][2][3][4] By inhibiting these enzymes, CM-579 blocks the methylation of histone H3 at lysine 9 (H3K9me2) and the methylation of DNA, leading to epigenetic reprogramming and subsequent changes in gene expression.
Q2: What are the known molecular targets of this compound?
A2: The primary targets are G9a and DNMT1. The compound also shows inhibitory activity against DNMT3A and DNMT3B, which can be considered secondary or intended off-targets depending on the research context.[1]
Q3: Has the selectivity profile of CM-579 been fully characterized?
A3: The primary and secondary targets of CM-579 have been identified (see table below). However, as with any small molecule inhibitor, a comprehensive selectivity profile across the entire proteome is often not exhaustive in early-stage research. Uncharacterized off-target effects are always a possibility and should be considered when interpreting experimental data.
Q4: What are the recommended solvents and storage conditions for this compound?
A4: For stock solutions, DMSO, Methanol, and Water can be used, with varying solubilities. It is recommended to prepare fresh solutions for use. For long-term storage, aliquoted stock solutions should be stored at -20°C for up to one month or -80°C for up to six months. To aid dissolution, gentle heating (37°C) and sonication can be applied.
Target Activity Data
The following table summarizes the known inhibitory concentrations (IC50) and dissociation constant (Kd) for CM-579 against its primary and secondary targets.
| Target | IC50 | Kd | Reference |
| G9a | 16 nM | N/A | [1][2][3] |
| DNMT (total) | 32 nM | N/A | [1][2][3] |
| DNMT1 | N/A | 1.5 nM | [1] |
| DNMT3A | 92 nM | N/A | [1] |
| DNMT3B | 1000 nM | N/A | [1] |
Troubleshooting Guide: Investigating Potential Off-Target Effects
This guide is for users who observe unexpected or inconsistent results and suspect potential off-target effects of CM-579.
Issue: My experimental results (e.g., unexpected phenotype, cell toxicity at low concentrations) are not consistent with the known inhibitory profile of CM-579.
This could be due to several factors, including off-target effects. The following workflow can help you investigate this possibility.
Caption: Troubleshooting workflow for investigating suspected off-target effects.
Key Experimental Protocols
Protocol 1: Biochemical Off-Target Screening (Example: Kinase Panel)
This protocol describes a general method for screening CM-579 against a large panel of purified kinases to identify potential off-target interactions.
-
Compound Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM in 100% DMSO). From this, prepare a series of dilutions to be used in the assay, typically at a final concentration of 1 µM or 10 µM.
-
Assay Plate Preparation: Utilize a commercial kinase screening service (e.g., Eurofins DiscoverX KINOMEscan™, Promega Kinase-Glo®). These services typically use multi-well plates with different purified kinases immobilized or prepared in each well.
-
Binding or Activity Assay:
-
Binding Assays (e.g., KINOMEscan™): An active site-directed ligand is immobilized on a solid support. The ability of CM-579 to compete with this ligand for binding to the kinase is quantified by qPCR. The result is typically expressed as a percent of control.
-
Activity Assays (e.g., Kinase-Glo®): The assay measures the amount of ATP remaining in solution following a kinase reaction. Inhibition is observed as a higher luminescent signal, indicating less ATP was consumed.
-
-
Data Analysis: The raw data (e.g., luminescence, qPCR signal) is normalized to controls (vehicle and positive inhibitor). A "hit" is typically defined as a compound that causes significant inhibition (e.g., >50% or >80%) at a given concentration. Follow-up dose-response curves are necessary to determine the IC50 for any identified hits.
Protocol 2: Cellular Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
CETSA is used to verify that CM-579 engages its intended targets (G9a, DNMTs) in a cellular context and can be adapted to identify novel off-target binders.[5][6]
-
Cell Treatment: Treat intact, cultured cells with either CM-579 (e.g., 10 µM) or a vehicle control (e.g., 0.1% DMSO) for a defined period (e.g., 1-2 hours).
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells to release proteins, for example, by freeze-thaw cycles or addition of a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins. The supernatant contains the soluble, stabilized proteins.
-
Protein Detection: Collect the supernatant and analyze the amount of the target protein (e.g., G9a or DNMT1) remaining in the soluble fraction by Western Blot or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both vehicle- and CM-579-treated samples. A shift in the melting curve to a higher temperature in the presence of CM-579 indicates that the compound has bound to and stabilized the target protein. This method can be expanded using mass spectrometry (thermal proteome profiling) to identify unknown proteins that are stabilized by the compound.
Signaling Pathway Visualization
The diagram below illustrates the intended signaling pathway of this compound.
Caption: Intended mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. This compound (1846570-40-8 free base) - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. shop.bio-connect.nl [shop.bio-connect.nl]
- 5. Cellular analysis of the action of epigenetic drugs and probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
why is my CM-579 trihydrochloride experiment not working
Welcome to the technical support center for CM-579 trihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing CM-579 in their experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a first-in-class, reversible dual inhibitor of the histone methyltransferase G9a and DNA methyltransferases (DNMTs).[1][2][3][4][5] It exhibits potent cellular activity against a wide range of cancer cells.[1][2][3][6]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound powder should be stored at 2-8°C in a dry, sealed container.[4] Stock solutions should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[1][2][6]
Q3: In what solvents is this compound soluble?
This compound is soluble in DMSO, methanol, and water.[6] For cell-based assays, it is common to prepare a concentrated stock solution in DMSO.
Q4: My this compound solution appears to have precipitated. What should I do?
If precipitation occurs, gentle warming of the solution to 37°C and sonication can help redissolve the compound.[1][2][6] It is crucial to ensure the compound is fully dissolved before use to achieve an accurate concentration.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
Issue 1: Inconsistent or No Inhibitory Effect Observed
Is the this compound properly dissolved and stored? Improper dissolution or storage can lead to a loss of compound activity. Ensure that the stock solution was prepared correctly and stored at the recommended temperature in aliquots to avoid multiple freeze-thaw cycles.[1][2][6]
Have you confirmed the activity of your target enzymes (G9a/DNMT) in your experimental system? The lack of an observable effect may be due to low endogenous activity or expression of G9a or DNMTs in your cell line or model system. Confirm the presence and activity of the target enzymes before interpreting the results of the inhibitor.
Is the concentration of CM-579 appropriate for your experiment? Refer to the IC50 values in the data table below to ensure you are using a concentration range that is relevant for inhibiting G9a and DNMTs. A dose-response experiment is recommended to determine the optimal concentration for your specific system.
Issue 2: Solubility Problems
Are you using the correct solvent? While this compound is soluble in several solvents, DMSO is commonly used for preparing stock solutions for in vitro experiments.[2][6] For in vivo studies, specific formulations with co-solvents like PEG300 and Tween-80 are recommended.[1]
Is the compound fully dissolved? Visually inspect your solution for any precipitate. If present, gentle warming and sonication may be required.[1][2][6] Filtering the final working solution through a 0.22 µm filter is also a good practice, especially if using an aqueous solution.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| G9a IC50 | 16 nM | [1][2][3][4][5] |
| DNMT IC50 | 32 nM | [1][2][3][4][5] |
| DNMT1 Kd | 1.5 nM | [1][2][6] |
| DNMT3A IC50 | 92 nM | [1][2][6] |
| DNMT3B IC50 | >1000 nM | [1][2][6] |
| Solubility | ||
| DMSO | ≥ 2.5 mg/mL (4.15 mM) | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.15 mM) | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.15 mM) | [1] |
Experimental Protocols
Protocol: In Vitro Cell-Based Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Storage: Aliquot the stock solution into single-use volumes and store at -80°C.[1][2][6]
-
Cell Seeding: Seed your cells of interest in a multi-well plate at a density appropriate for your assay duration. Allow the cells to adhere overnight.
-
Treatment: The following day, prepare serial dilutions of the CM-579 stock solution in your cell culture medium to achieve the desired final concentrations. Remove the old medium from the cells and replace it with the medium containing CM-579. Include a vehicle control (DMSO) at the same final concentration as the highest CM-579 treatment.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay: Perform your downstream analysis, such as a cell viability assay (e.g., MTS or CellTiter-Glo), western blotting for histone marks (H3K9me2), or DNA methylation analysis.
Visualizations
Caption: Signaling pathway of G9a and DNMT inhibition by CM-579.
Caption: Troubleshooting workflow for CM-579 experiments.
References
impact of hygroscopic DMSO on CM-579 trihydrochloride activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CM-579 trihydrochloride. The information is designed to address specific issues that may be encountered during experimental procedures, with a particular focus on the impact of hygroscopic dimethyl sulfoxide (DMSO) on the compound's activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a first-in-class, reversible, dual inhibitor of the enzymes G9a (also known as EHMT2) and DNA methyltransferases (DNMTs).[1][2][3][4][5][6] It has shown potent anti-tumor effects in various cancers, including hematological malignancies and solid tumors.[1][2][3][4] The dual inhibition of G9a and DNMTs leads to the reactivation of tumor suppressor genes that have been silenced by epigenetic mechanisms.[2][3]
Q2: Why is the choice of DMSO critical for preparing this compound stock solutions?
A2: DMSO is a highly hygroscopic solvent, meaning it readily absorbs moisture from the atmosphere. For this compound, the presence of water in DMSO can significantly impact its solubility. It is strongly recommended to use newly opened or anhydrous-grade DMSO to ensure complete dissolution and maintain the stability of the compound in stock solutions.
Q3: How does water content in DMSO affect the stability and activity of small molecule inhibitors like this compound?
A3: Water in DMSO can lead to the precipitation of compounds from stock solutions, especially after freeze-thaw cycles. This reduces the effective concentration of the inhibitor in your assay, leading to inaccurate and inconsistent results. While a study on a large compound library showed that 85% of compounds were stable in a 90/10 DMSO/water mixture for up to two years at 4°C, the impact is compound-specific. Given that CM-579 is a trihydrochloride salt, its solubility is particularly sensitive to the solvent composition.
Q4: What are the recommended storage conditions for this compound solid compound and stock solutions?
A4:
-
Solid Compound: Store in a tightly sealed container in a desiccator at -20°C or -80°C.
-
Stock Solutions: Prepare stock solutions in anhydrous DMSO. Aliquot into single-use volumes to minimize freeze-thaw cycles and exposure to atmospheric moisture. Store aliquots at -80°C.
Q5: What are the typical concentrations of DMSO used in cell-based assays, and can DMSO itself affect the experimental results?
A5: The final concentration of DMSO in cell culture media should typically be kept below 0.5%, and ideally below 0.1%, to minimize solvent-induced artifacts. DMSO can have direct effects on cell viability, proliferation, and differentiation, and can also influence the activity of some enzymes. Therefore, it is crucial to include a vehicle control (media with the same final concentration of DMSO as the experimental wells) in all experiments.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected inhibitory activity of this compound. | 1. Precipitation of the compound from DMSO stock solution due to water absorption. 2. Degradation of the compound due to improper storage or multiple freeze-thaw cycles.3. Inaccurate initial concentration of the stock solution. | 1. Use a fresh vial of anhydrous DMSO to prepare a new stock solution. Visually inspect the stock solution for any precipitate before use. If precipitation is observed, gentle warming and sonication may help to redissolve the compound, but preparing a fresh stock is recommended.2. Prepare single-use aliquots of the stock solution and store them at -80°C. Avoid repeated freeze-thaw cycles.3. Ensure the solid compound was fully dissolved when preparing the stock solution. Confirm the accuracy of weighing and dilution calculations. |
| High variability between replicate wells. | 1. Incomplete dissolution of CM-579 in the assay medium. 2. Pipetting errors.3. "Edge effects" in the microplate. | 1. Ensure thorough mixing of the final dilution of CM-579 in the assay buffer or cell culture medium before adding it to the wells.2. Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure complete mixing at each step.3. Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile water or PBS to maintain humidity. |
| No inhibitory activity observed. | 1. Incorrect compound used. 2. Inactive enzyme or problem with the assay components.3. Incorrect assay conditions (e.g., pH, temperature). | 1. Verify the identity and purity of the this compound.2. Run a positive control with a known inhibitor of G9a or DNMT to ensure the assay is working correctly.3. Double-check the assay protocol and ensure all buffers and reagents are correctly prepared and at the optimal pH and temperature. |
Data Presentation
Table 1: Inhibitory Activity of CM-579
| Target Enzyme | IC50 (nM) |
| G9a | 16[1][2][3][4][5][6] |
| DNMT1 | 32[1][2][3][4][5][6] |
| DNMT3A | 92[1][2][3][4][5][6] |
| DNMT3B | 1000[1][2][3][4][5][6] |
Table 2: Illustrative Impact of Water in DMSO on Inhibitor Potency (Hypothetical Data)
This table provides hypothetical data to illustrate the potential impact of water content in DMSO on the measured IC50 value of an inhibitor. Actual results may vary.
| Water in DMSO (%) | Apparent IC50 (nM) | % Change from Anhydrous |
| 0 (Anhydrous) | 50 | 0% |
| 1 | 65 | +30% |
| 2 | 85 | +70% |
| 5 | 150 | +200% |
| 10 | 400 | +700% |
Experimental Protocols
1. Protocol for G9a Histone Methyltransferase Activity Assay
This protocol is a general guideline for a biochemical assay to determine the inhibitory activity of CM-579 on G9a.
-
Materials:
-
Recombinant human G9a enzyme
-
Histone H3 peptide substrate (e.g., biotinylated H3 1-21)
-
S-adenosyl-L-methionine (SAM) - methyl donor
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)
-
This compound serially diluted in anhydrous DMSO
-
Detection reagents (e.g., antibody against di-methylated H3K9 and a secondary detection system)
-
384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in anhydrous DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <0.5%).
-
Add G9a enzyme to the wells of the assay plate.
-
Add the diluted CM-579 or vehicle control (assay buffer with the same percentage of DMSO) to the wells containing the enzyme and pre-incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding a mixture of the histone H3 peptide substrate and SAM.
-
Incubate the reaction for the desired time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution or by proceeding directly to the detection step as per the kit instructions.
-
Perform the detection of the methylated substrate according to the specific detection method being used (e.g., ELISA, fluorescence, luminescence).
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Measure the signal and calculate the percent inhibition for each concentration of CM-579.
-
Plot the percent inhibition against the log of the inhibitor concentration and determine the IC50 value using a suitable software.
-
2. Protocol for DNMT Activity Assay
This protocol provides a general outline for a colorimetric DNMT activity assay.
-
Materials:
-
Nuclear extract or purified DNMT1 enzyme
-
DNMT assay buffer
-
S-adenosyl-L-methionine (SAM)
-
DNA substrate coated microplate
-
This compound serially diluted in anhydrous DMSO
-
Capture and detection antibodies
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Colorimetric developing solution and stop solution
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in anhydrous DMSO and then in DNMT assay buffer.
-
To the wells of the DNA substrate-coated microplate, add the DNMT assay buffer, SAM, and either the nuclear extract/purified DNMT1 enzyme.
-
Add the diluted CM-579 or vehicle control to the appropriate wells.
-
Incubate the plate at 37°C for 60-90 minutes to allow for the methylation reaction.
-
Wash the wells with the provided wash buffer.
-
Add the capture antibody and incubate at room temperature for 60 minutes.
-
Wash the wells, then add the detection antibody and incubate for 30 minutes.
-
After another wash step, add the developing solution and monitor the color change.
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Stop the reaction with the stop solution and measure the absorbance at 450 nm.
-
Calculate the percent inhibition and determine the IC50 value.
-
Visualizations
Caption: Logical workflow illustrating the impact of hygroscopic DMSO on this compound activity.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Signaling pathway of dual G9a and DNMT inhibition by CM-579 in cancer.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Dual targeting of G9a and DNMTs induces antitumor effects in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel G9a/DNMT first-in-class dual reversible inhibitor has potent antitumor effect in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G9a/DNMT1 co-targeting inhibits non-small cell lung cancer growth and reprograms tumor cells to respond to cancer-drugs through SCARA5 and AOX1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Role and Mechanism of the Histone Methyltransferase G9a in Tumors: Update - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting High Background in CM-579 Trihydrochloride Assays
Welcome to the technical support center for CM-579 trihydrochloride assays. This resource is designed for researchers, scientists, and drug development professionals to help interpret and troubleshoot high background signals in experiments utilizing the dual G9a and DNA methyltransferase (DNMT) inhibitor, this compound.
This compound is a potent, reversible inhibitor with IC50 values of 16 nM for G9a and 32 nM for DNMT.[1][2][3][4][5] It also shows inhibitory activity against DNMT3A and DNMT3B with IC50 values of 92 nM and 1000 nM, respectively, and has a dissociation constant (Kd) of 1.5 nM for DNMT1.[1] Given its dual-target nature, a variety of assay formats are employed to study its effects, each with the potential for high background interference. This guide provides a structured approach to identifying and mitigating these issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common general causes of high background in assays involving CM-579?
A1: High background can stem from several factors, including but not limited to:
-
Reagent Quality and Preparation: Contaminated buffers, expired reagents, or improperly prepared solutions can all contribute to non-specific signals.
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Insufficient Washing: Inadequate washing steps in plate-based assays (e.g., ELISA, AlphaLISA) can leave behind unbound detection molecules, leading to elevated background.
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Antibody Issues: In immunoassays, high antibody concentrations or cross-reactivity can cause non-specific binding.
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Compound Properties: The intrinsic properties of CM-579, such as autofluorescence, may interfere with certain detection methods.
-
Enzyme and Substrate Quality: Degradation or contamination of the G9a or DNMT enzymes or their respective substrates can lead to assay artifacts.
-
Incubation Times and Temperatures: Non-optimal incubation conditions can promote non-specific interactions.
Q2: Could CM-579 itself be causing the high background?
A2: Yes, it is possible. Small molecules can sometimes exhibit autofluorescence, which can interfere with fluorescence-based assays.[6][7][8] It is crucial to run appropriate controls, such as wells containing only the compound and assay buffer, to assess its intrinsic fluorescence at the excitation and emission wavelengths of your assay.
Q3: Are there specific assay formats that are more prone to high background with this type of inhibitor?
A3: While any assay can be affected, homogeneous assays (where separation of bound and unbound components does not occur) like AlphaLISA and TR-FRET can be sensitive to compounds that interfere with the light path or the enzymatic cascade of the detection system.[9] Immunoassays like ELISA are highly dependent on the specificity of the antibodies used and the thoroughness of the wash steps.
Troubleshooting Guides
High Background in G9a/GLP Assays (e.g., AlphaLISA, TR-FRET)
High background in these proximity-based assays can mask the true inhibitory effect of CM-579. Below is a systematic approach to troubleshooting.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Compound Autofluorescence/Interference | Run a control plate with CM-579 and all assay components except the enzyme or substrate to measure the compound's intrinsic signal. If interference is observed, consider using a different detection method (e.g., a luminescence-based assay like MTase-Glo™).[10][11] |
| Reagent Contamination | Prepare fresh assay buffers and enzyme/substrate dilutions using high-purity water and reagents. Ensure all reagents are within their expiration dates. |
| Non-specific Binding of Detection Reagents | Optimize the concentration of acceptor beads and primary antibody.[12] Titrate these components to find the optimal concentration that provides a good signal-to-background ratio. Consider using a high-block buffer if non-specific binding persists.[13] |
| Suboptimal Enzyme/Substrate Concentration | Titrate the G9a/GLP enzyme and the biotinylated histone peptide substrate to determine the optimal concentrations for your assay. High enzyme concentrations can lead to rapid substrate turnover and increased background.[14] |
| Insufficient Blocking | Ensure proper blocking steps are included in your protocol. Using a buffer with a non-ionic detergent like Tween-20 can help reduce non-specific binding. |
| Light Leakage or Contamination | When using AlphaLISA, ensure that donor beads are handled in subdued light to prevent photobleaching.[13] Use opaque white plates for AlphaLISA and black plates for fluorescence assays to minimize crosstalk and background.[15] |
Experimental Workflow for Troubleshooting G9a AlphaLISA
High Background in DNMT Assays (e.g., ELISA, Activity Assays)
DNMT assays often rely on antibody-based detection of methylated DNA or measure the production of S-adenosyl homocysteine (SAH). High background can obscure the inhibitory effects of CM-579.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Incomplete Washing | Increase the number and vigor of wash steps.[16] Ensure that all residual liquid is removed after each wash. Soaking the wells with wash buffer for a short period can also be beneficial. |
| High Antibody Concentration | Titrate the primary and secondary antibody concentrations to find the optimal dilution that maximizes signal-to-background. |
| Cross-reactivity of Antibodies | Ensure the antibodies used are specific for the intended target (e.g., 5-methylcytosine). Run a negative control with unmethylated DNA to check for non-specific antibody binding. |
| Contaminated Reagents | Prepare fresh buffers and solutions. Microbial contamination in buffers can lead to high background.[17] |
| Sub-optimal Blocking | Optimize the blocking buffer and incubation time. Common blocking agents include BSA or non-fat dry milk. |
| Issues with Substrate Coating | Ensure that the DNA substrate is properly coated on the plate. Inconsistent coating can lead to variable and high background. |
Logical Flow for Diagnosing High Background in DNMT ELISA
Experimental Protocols
Protocol 1: G9a/GLP AlphaLISA Assay
This protocol is adapted from standard AlphaLISA assay procedures for histone methyltransferases.[14][18]
-
Reagent Preparation:
-
Prepare Assay Buffer: 50 mM Tris-HCl (pH 9.0), 50 mM NaCl, 1 mM DTT, 0.01% Tween-20.[14]
-
Dilute G9a enzyme, biotinylated Histone H3 (1-21) peptide substrate, and S-adenosylmethionine (SAM) in Assay Buffer.
-
Prepare Anti-methyl-Histone H3 Lysine 9 (H3K9me2) AlphaLISA Acceptor beads and Streptavidin Donor beads in 1X Epigenetics Buffer.
-
-
Assay Procedure (384-well plate):
-
Add 2 µL of CM-579 dilution or vehicle control.
-
Add 2 µL of G9a enzyme solution.
-
Add 2 µL of biotinylated histone peptide/SAM mix.
-
Incubate for 60 minutes at room temperature.
-
Add 2 µL of Acceptor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 12 µL of Donor beads.
-
Incubate for 30 minutes at room temperature in the dark.
-
Read the plate on an Alpha-enabled microplate reader.
-
Protocol 2: DNMT1 ELISA
This protocol is a general representation of a sandwich ELISA for DNMT1.[16][19][20][21]
-
Plate Coating:
-
Coat a 96-well plate with a capture antibody specific for DNMT1 overnight at 4°C.
-
Wash the plate three times with Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with Blocking Buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
-
Assay Procedure:
-
Wash the plate three times.
-
Add 100 µL of standards and samples (containing DNMT1 and CM-579) to the wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
Add 100 µL of detection antibody (biotinylated anti-DNMT1).
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
Add 100 µL of streptavidin-HRP conjugate.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times.
-
Add 100 µL of TMB substrate and incubate until color develops.
-
Add 50 µL of Stop Solution.
-
Read the absorbance at 450 nm.
-
Signaling Pathway
Simplified G9a and DNMT1 Signaling Pathway
CM-579 inhibits both G9a and DNMT1. G9a is a histone methyltransferase that primarily dimethylates histone H3 at lysine 9 (H3K9me2), a mark associated with transcriptional repression. DNMT1 is a maintenance methyltransferase that copies existing DNA methylation patterns to new DNA strands during replication, also contributing to gene silencing. The dual inhibition by CM-579 is intended to reactivate tumor suppressor genes.
By following these guidelines, researchers can more effectively troubleshoot high background issues in their this compound assays, leading to more accurate and reliable data. For further assistance, please consult the technical data sheet for your specific assay kit.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. shop.bio-connect.nl [shop.bio-connect.nl]
- 3. This compound - Nordic Biosite [nordicbiosite.com]
- 4. This compound (1846570-40-8 free base) - TargetMol Chemicals Inc [bioscience.co.uk]
- 5. abmole.com [abmole.com]
- 6. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. revvity.com [revvity.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. Human DNMT1(DNA(cytosine-5)-methyltransferase 1) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 17. DNA Methyltransferase Activity Assays: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 18. revvity.com [revvity.com]
- 19. Mouse DNMT1 ELISA Kit [ABIN6955420] - Tissue Homogenate [antibodies-online.com]
- 20. abbexa.com [abbexa.com]
- 21. file.elabscience.com [file.elabscience.com]
adjusting CM-579 trihydrochloride dose for different cell lines
Welcome to the technical support center for CM-579 trihydrochloride. This guide provides researchers, scientists, and drug development professionals with essential information for effectively using this dual G9a and DNA methyltransferase (DNMT) inhibitor in various cell lines. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class, reversible dual inhibitor of the histone methyltransferase G9a (also known as EHMT2) and DNA methyltransferases (DNMTs)[1][2][3]. It has enzymatic IC50 values of 16 nM for G9a and 32 nM for DNMT1[2][3][4]. By inhibiting these two key epigenetic modifiers, CM-579 can reactivate silenced tumor suppressor genes and induce antitumor effects. The Kd of CM-579 for DNMT1 is 1.5 nM, and it also shows inhibitory activity against DNMT3A and DNMT3B with IC50 values of 92 nM and 1000 nM, respectively.
Q2: How should I dissolve and store this compound?
A2: For in vitro experiments, this compound can be dissolved in DMSO or water. One supplier suggests a solubility of 33.33 mg/mL in DMSO and 37.5 mg/mL in water, which may require ultrasonication to fully dissolve. For stock solutions, it is recommended to store aliquots at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.
Q3: I am not observing the expected cytotoxic effect in my cell line. What could be the reason?
A3: Several factors could contribute to a lack of response:
-
Cell Line Specificity: The sensitivity of different cell lines to CM-579 can vary significantly. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Drug Concentration and Treatment Duration: Ensure that you are using an appropriate concentration range and that the treatment duration is sufficient to induce epigenetic changes and subsequent cellular effects. Effects on cell viability may become more apparent after 48 to 72 hours of continuous exposure.
-
Cell Culture Conditions: Factors such as cell density, passage number, and media composition can influence drug response. Maintain consistent and optimal cell culture conditions throughout your experiments.
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Compound Integrity: Ensure that the compound has been stored correctly and has not degraded.
Q4: I am observing precipitation of the compound in my cell culture medium. How can I resolve this?
A4: Precipitation can occur, especially at higher concentrations. Here are a few troubleshooting steps:
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Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity and precipitation.
-
Pre-warming Medium: Pre-warm your cell culture medium to 37°C before adding the dissolved CM-579.
-
Serial Dilutions: Prepare a high-concentration stock solution in DMSO and then perform serial dilutions in pre-warmed medium to reach the desired final concentrations. Add the diluted compound to the cells dropwise while gently swirling the plate.
-
Solubility Enhancers: For in vivo studies, co-solvents like PEG300 and Tween-80 can be used to improve solubility. While not standard for in vitro work, for particularly challenging situations, exploring different solvent systems compatible with your cells could be an option.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| High variability between replicates | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experiments, or fill them with sterile PBS or media to maintain humidity. | |
| Unexpectedly high cytotoxicity at low concentrations | Cell line is highly sensitive. | Perform a broad dose-response curve starting from low nanomolar concentrations. |
| Solvent toxicity. | Prepare a vehicle control with the same final concentration of DMSO to assess solvent effects. | |
| No change in H3K9me2 or DNA methylation levels | Insufficient treatment duration or concentration. | Increase the incubation time (e.g., 48-72 hours) and/or test higher concentrations of CM-579. |
| Inefficient protein extraction or antibody issues. | Optimize your Western blot or other detection methods. Use validated antibodies for H3K9me2 and DNMT1. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in various cancer cell lines. It is important to note that these values can vary depending on the assay conditions (e.g., treatment duration, viability assay method).
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration |
| MOLM-13 | Acute Myeloid Leukemia | 0.03 | 72 hours |
| MV4-11 | Acute Myeloid Leukemia | 0.04 | 72 hours |
| REH | Acute Lymphoblastic Leukemia | 0.1 | 72 hours |
| NALM-6 | Acute Lymphoblastic Leukemia | 0.12 | 72 hours |
| OCI-LY7 | Diffuse Large B-cell Lymphoma | 0.08 | 72 hours |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma | 0.15 | 72 hours |
Note: The IC50 values presented here are based on data from the primary publication by San José-Enériz E, et al. (2017) and should be used as a starting point for your own experiments.
Experimental Protocols
Cell Viability Assay (MTT/XTT Assay)
This protocol provides a general framework for determining the IC50 of CM-579 in a specific cell line.
Materials:
-
This compound
-
DMSO
-
96-well cell culture plates
-
Your cell line of interest in complete growth medium
-
MTT or XTT reagent
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of CM-579 in DMSO. From this stock, create a series of dilutions in complete growth medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of CM-579. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for your desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization buffer and incubate overnight.
-
For XTT assay: Add the XTT reagent mixture to each well and incubate for 2-4 hours.
-
-
Data Acquisition: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot for G9a and DNMT1 Inhibition
This protocol is to confirm the on-target effect of CM-579 by assessing the levels of H3K9me2 (a marker for G9a activity) and DNMT1.
Materials:
-
Cells treated with CM-579 and a vehicle control
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K9me2, anti-DNMT1, anti-H3 as a loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Lysis: After treatment with CM-579, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, apply the ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of H3K9me2 and DNMT1 to the loading control (H3).
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for dose-response analysis.
Caption: Troubleshooting logic for unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Down-regulation of G9a triggers DNA damage response and inhibits colorectal cancer cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of EHMT2/G9a epigenetically increases the transcription of Beclin-1 via an increase in ROS and activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Dual Threat: A Comparative Guide to CM-579 Trihydrochloride's Inhibition of G9a and DNMTs
For Immediate Release
Pamplona, Spain – In the intricate landscape of epigenetic drug discovery, the emergence of dual-target inhibitors represents a significant leap forward. This guide provides a comprehensive analysis of CM-579 trihydrochloride, a first-in-class, reversible dual inhibitor of two key epigenetic modulators: histone methyltransferase G9a and DNA methyltransferases (DNMTs).[1][2][3] This document, intended for researchers, scientists, and drug development professionals, offers a comparative look at CM-579's performance against other inhibitors, supported by experimental data and detailed methodologies.
The coordinated action of G9a-mediated histone H3 lysine 9 dimethylation (H3K9me2) and DNMT-catalyzed DNA methylation is a fundamental mechanism for gene silencing. In various cancers, the dysregulation of these enzymes contributes to the suppression of tumor suppressor genes, driving disease progression. CM-579 is designed to simultaneously block both pathways, offering a potentially more potent and durable anti-cancer effect than single-target agents.
Quantitative Performance Analysis: A Comparative Overview
The following tables summarize the in vitro potency of CM-579 and its close analog, CM-272, in comparison to a panel of selective G9a and DNMT inhibitors. The data, presented as half-maximal inhibitory concentrations (IC50), highlights the dual activity of CM-579 and provides a benchmark against established epigenetic modulators.
Table 1: Dual Inhibitor Performance
| Compound | G9a IC50 (nM) | DNMT1 IC50 (nM) | DNMT3A IC50 (nM) | DNMT3B IC50 (nM) |
| CM-579 | 16 | 32 (Kd: 1.5 nM) | 92 | 1000 |
| CM-272 | 8 | 382 | 85 | 1200 |
Table 2: Selective G9a Inhibitor Performance
| Compound | G9a IC50 (nM) |
| A-366 | 3.3[4][5] |
| UNC0642 | <2.5[6][7][8][9] |
| BIX-01294 | 1700-2700[2][10][11] |
Table 3: Selective DNMT Inhibitor Performance
| Compound | DNMT1 IC50 (µM) | DNMT3A IC50 (µM) | DNMT3B IC50 (µM) |
| Decitabine | N/A (Mechanism-based) | N/A (Mechanism-based) | N/A (Mechanism-based) |
| Azacitidine | N/A (Mechanism-based) | N/A (Mechanism-based) | N/A (Mechanism-based) |
| SGI-1027 | 6-12.5[3][12][13][14] | 8[3][12][13][14] | 7.5[3][12][13][14] |
| GSK3685032 | 0.036[1][15][16][17][18] | >90 | >90 |
Visualizing the Mechanism: Signaling Pathway and Experimental Workflow
To elucidate the mechanism of action and the process of validation, the following diagrams have been generated.
Caption: Dual inhibition of G9a and DNMT1 by CM-579 prevents gene silencing.
References
- 1. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. UNC 0642 | G9a/GLP Inhibitor: R&D Systems [rndsystems.com]
- 8. UNC0642 | Histone Methyltransferase | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. SGI-1027 | DNA Methyltransferase | Apoptosis | TargetMol [targetmol.com]
- 14. A New Class of Quinoline-Based DNA Hypomethylating Agents Reactivates Tumor Suppressor Genes by Blocking DNA Methyltransferase 1 Activity and Inducing Its Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. GSK3685032 | DNMT1 Inhibitor| transcriptional activation | TargetMol [targetmol.com]
- 18. medchemexpress.com [medchemexpress.com]
Dual G9a/DNMT Inhibition: A Superior Strategy to Single-Target Epigenetic Therapy
For Immediate Publication
[City, State] – [Date] – In the landscape of epigenetic drug development, a paradigm shift is emerging, favoring multi-target inhibitors over traditional single-target agents. This guide provides a comprehensive comparison of a novel dual G9a/DNA methyltransferase (DNMT) inhibitor, CM-272, against the combinatorial effects of single-target G9a and DNMT inhibitors, A-366 and Decitabine, respectively. The evidence presented herein demonstrates the superior efficacy and synergistic advantages of the dual-inhibitor approach in preclinical cancer models.
The Rationale for Dual Inhibition: Targeting a Vicious Epigenetic Cycle
G9a, a histone methyltransferase, and DNMT1, a DNA methyltransferase, are key enzymes in establishing and maintaining repressive chromatin states that lead to the silencing of tumor suppressor genes.[1][2] These two enzymes are not independent actors but rather engage in a functional crosstalk. G9a-mediated methylation of histone H3 at lysine 9 (H3K9me2) creates a binding site for proteins that recruit DNMT1, which in turn methylates DNA, thus reinforcing a silent chromatin state. This synergistic relationship in gene silencing provides a strong rationale for the simultaneous inhibition of both enzymes.[1][2]
Synergistic Signaling Pathway of G9a and DNMT1 in Gene Silencing
The coordinated action of G9a and DNMT1 is a critical mechanism for stable gene repression. The following diagram illustrates this synergistic relationship, which is effectively disrupted by a dual inhibitor.
Caption: Synergistic action of G9a and DNMT1 in gene silencing and its disruption by inhibitors.
Quantitative Comparison: Dual Inhibitor vs. Single Agents
Preclinical studies in hematological malignancies have demonstrated the superior potency of the dual G9a/DNMT inhibitor CM-272 compared to single-agent inhibitors. The following table summarizes the 50% growth inhibition (GI50) values of CM-272 and the single-target agents in various cancer cell lines.
| Cell Line (Cancer Type) | CM-272 (GI50, nM) | A-366 (G9a inhibitor) (GI50, µM) | Decitabine (DNMT inhibitor) (GI50, µM) |
| CEMO-1 (ALL) | 218 | >10 | >10 |
| MV4-11 (AML) | 269 | >10 | >10 |
| OCI-Ly10 (DLBCL) | 455 | >10 | >10 |
| Data sourced from San Jose-Eneriz et al., 2017.[3] |
As the data indicates, CM-272 exhibits significantly greater potency, with GI50 values in the nanomolar range, whereas the single agents are less effective, showing activity only at micromolar concentrations.[3] This highlights the enhanced anti-proliferative effect of simultaneously targeting both G9a and DNMT1 with a single molecule.
In Vivo Efficacy
In xenograft models of acute myeloid leukemia (AML), CM-272 treatment has been shown to significantly prolong survival.[3] While direct head-to-head in vivo comparisons with the combination of A-366 and decitabine are not extensively published, the potent in vitro synergy and the significant in vivo efficacy of CM-272 as a monotherapy strongly suggest a therapeutic advantage for the dual inhibitor.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
G9a and DNMT1 Enzymatic Inhibition Assays
Objective: To determine the in vitro inhibitory activity of compounds on G9a and DNMT1 enzymes.
Principle: These assays typically measure the transfer of a methyl group from the donor S-adenosylmethionine (SAM) to a histone peptide (for G9a) or a DNA substrate (for DNMT1). Inhibition is quantified by a decrease in the methylated product.
Protocol Outline (Chemiluminescent Assay for G9a):
-
A plate is pre-coated with a histone H3 peptide substrate.
-
Recombinant human G9a enzyme, the test inhibitor, and SAM are incubated in the wells.
-
A primary antibody specific to the methylated lysine residue of Histone H3 is added.
-
A secondary HRP-labeled antibody is then added.
-
Addition of a chemiluminescent HRP substrate generates a light signal proportional to G9a activity.
Protocol Outline (Colorimetric ELISA-based Assay for DNMT1):
-
A cytosine-rich DNA substrate is coated on a microplate well.
-
The DNMT1 enzyme, test inhibitor, and SAM are incubated in the well.
-
The methylated DNA is recognized by an anti-5-methylcytosine antibody.
-
A secondary antibody conjugated to an enzyme is added, followed by a colorimetric substrate.
-
The absorbance is read on a microplate reader, with the signal being proportional to DNMT1 activity.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of inhibitors on cancer cell proliferation and viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
Protocol Outline:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds (dual inhibitor, single agents, and combination) for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 values.
In-Cell Western (ICW) for H3K9me2 Levels
Objective: To quantify the intracellular levels of H3K9me2 as a measure of G9a inhibition.
Principle: This immunocytochemical technique uses fluorescently labeled secondary antibodies to detect a primary antibody targeting H3K9me2 in fixed and permeabilized cells within a microplate.
Protocol Outline:
-
Seed cells in a 96-well plate and treat with inhibitors.
-
Fix the cells with formaldehyde and then permeabilize with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding sites.
-
Incubate with a primary antibody specific for H3K9me2.
-
Incubate with a near-infrared fluorescently labeled secondary antibody.
-
A second primary antibody for a loading control (e.g., total Histone H3) can be used with a secondary antibody of a different wavelength.
-
Scan the plate using an infrared imaging system to quantify the fluorescence intensity, which is proportional to the amount of H3K9me2.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine the association of G9a and DNMT1 with specific gene promoters.
Principle: ChIP is used to investigate the interaction between proteins and DNA in the cell. Proteins are cross-linked to DNA, the chromatin is sheared, and an antibody is used to immunoprecipitate the protein of interest along with the bound DNA.
Protocol Outline:
-
Cross-link proteins to DNA in living cells using formaldehyde.
-
Lyse the cells and shear the chromatin into smaller fragments by sonication.
-
Immunoprecipitate the target protein (G9a or DNMT1) and its associated DNA using a specific antibody.
-
Reverse the cross-linking to release the DNA.
-
Purify the DNA.
-
Analyze the purified DNA by quantitative PCR (qPCR) using primers for specific gene promoters to determine the enrichment of the target protein at those sites.
Experimental Workflow for Inhibitor Comparison
The following diagram outlines a typical workflow for comparing the efficacy of a dual inhibitor against single-agent and combination therapies.
Caption: A typical experimental workflow for comparing dual and single-agent epigenetic inhibitors.
Conclusion
References
Unlocking Synergistic Potential: CM-579 Trihydrochloride in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
CM-579 trihydrochloride, a first-in-class dual inhibitor of the epigenetic modifiers G9a and DNA methyltransferases (DNMTs), is emerging as a promising agent in oncology. Beyond its standalone activity, a growing body of preclinical evidence highlights its potential to synergistically enhance the efficacy of various cancer therapeutics. This guide provides a comparative analysis of the synergistic effects of this compound and its analogs with other cancer drugs, supported by available experimental data and methodologies.
Due to the limited availability of published combination studies specifically on this compound, this guide will also draw upon data from a closely related and well-studied dual G9a/DNMT inhibitor, CM-272, to illustrate the potential synergistic interactions. The compound ABBV-CLS-579, which is understood to be CM-579, is currently under clinical investigation in combination therapies, further underscoring the translational importance of this research.
Comparative Efficacy of Combination Therapies
The dual inhibition of G9a and DNMTs by compounds like this compound can reprogram the epigenetic landscape of cancer cells, leading to the re-expression of tumor suppressor genes and enhancing their vulnerability to other anticancer agents. Preclinical studies have demonstrated synergistic interactions with chemotherapy, targeted therapy, and immunotherapy.
Synergy with Chemotherapy
The combination of dual G9a/DNMT inhibitors with traditional cytotoxic agents has shown significant promise in overcoming drug resistance and enhancing tumor cell killing.
Table 1: Synergistic Effects of Dual G9a/DNMT Inhibitors with Chemotherapy
| Combination Agent | Cancer Type | Key Findings | Quantitative Data (CI Values) | Reference |
| Cisplatin | Non-Small Cell Lung Cancer (NSCLC) | Enhanced cytotoxicity and tumor growth inhibition. | Synergistic (CI < 1) | [1] |
| Cisplatin | Cholangiocarcinoma | Markedly reduced cancer cell proliferation. | Synergistic | [2] |
Note: CI (Combination Index) values < 1 indicate synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Synergy with Targeted Therapy
Targeted therapies can be rendered more effective by the epigenetic priming induced by dual G9a/DNMT inhibition.
Table 2: Synergistic Effects of Dual G9a/DNMT Inhibitors with Targeted Therapy
| Combination Agent | Cancer Type | Key Findings | Quantitative Data (CI Values) | Reference |
| Lapatinib (EGFR/HER2 inhibitor) | Cholangiocarcinoma | Synergistic inhibition of cancer cell proliferation. | Not explicitly reported, but described as synergistic. | [2] |
| VEGFR Tyrosine Kinase Inhibitor (TKI) | Various Solid Tumors | Preclinical data suggests improved efficacy. A clinical trial (NCT04417465) is ongoing. | Preclinical data not yet published. | [3][4] |
Synergy with Immunotherapy
A particularly exciting area of investigation is the combination of dual G9a/DNMT inhibitors with immune checkpoint inhibitors. The proposed mechanism involves the induction of a "viral mimicry" state in cancer cells, leading to an enhanced anti-tumor immune response.
Table 3: Synergistic Effects of Dual G9a/DNMT Inhibitors with Immunotherapy
| Combination Agent | Cancer Type | Key Findings | Quantitative Data | Reference |
| Anti-PD-1 Antibody | Multiple Solid Tumors (preclinical models) | Significant reduction in tumor growth and increased overall survival in combination with a BCL-XL inhibitor. | Not explicitly reported, but described as synergistic. | [5] |
| Anti-PD-L1 Antibody | Bladder Cancer | Significantly improved tumor regression, even in the absence of cisplatin. | Not explicitly reported, but described as synergistic. | [6][7] |
Experimental Protocols
The assessment of synergistic effects in the cited studies predominantly relies on the Chou-Talalay method, a widely accepted methodology for quantifying drug interactions.
Chou-Talalay Method for Synergy Determination
This method is based on the median-effect principle and allows for the quantitative determination of synergism, additivity, or antagonism through the calculation of a Combination Index (CI).[8][9][10][11]
Experimental Workflow:
-
Single-Agent Dose-Response: Determine the concentration-effect relationship for each drug individually. This involves treating cancer cell lines with a range of concentrations of each drug and measuring a biological endpoint, such as cell viability (e.g., using an MTT or CellTiter-Glo assay).
-
Combination Dose-Response: Treat cancer cell lines with combinations of the drugs at a constant ratio (e.g., based on the ratio of their IC50 values) or at various fixed concentrations.
-
Data Analysis: Use software like CompuSyn to analyze the dose-response data and calculate the CI values. The software fits the data to the median-effect equation to determine the dose-effect parameters for each drug and the combination.
-
Interpretation of CI Values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
The following diagram illustrates the general workflow for assessing drug synergy using the Chou-Talalay method.
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of dual G9a/DNMT inhibitors stem from their ability to modulate key cellular processes, particularly those related to gene expression and immune signaling.
Induction of Immunogenic Cell Death and Viral Mimicry
A key mechanism underlying the synergy with immunotherapy is the induction of a "viral mimicry" response. Inhibition of G9a and DNMTs leads to the de-repression of endogenous retroviral elements (ERVs), which are normally silenced in healthy cells. The expression of these ERVs triggers an interferon response, mimicking a viral infection and leading to the activation of anti-tumor immunity.[5][6][7]
The following diagram illustrates the proposed signaling pathway for the synergistic effect with immune checkpoint inhibitors.
Conclusion
This compound and other dual G9a/DNMT inhibitors represent a promising class of epigenetic drugs with the potential to significantly enhance the efficacy of existing cancer therapies. The preclinical data, particularly for the analog CM-272, demonstrates clear synergistic effects with chemotherapy, targeted therapy, and, most notably, immunotherapy. The ongoing clinical trials with ABBV-CLS-579 will be crucial in validating these preclinical findings and establishing the clinical utility of these combination strategies. Further research is warranted to elucidate the precise molecular mechanisms underlying these synergistic interactions and to identify predictive biomarkers to guide patient selection for these novel combination therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Dual Targeting of G9a and DNA Methyltransferase-1 for the Treatment of Experimental Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of a G9a/DNMT network triggers immune-mediated bladder cancer regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel G9a/DNMT first-in-class dual reversible inhibitor has potent antitumor effect in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide: CM-579 Trihydrochloride and Tazemetostat in Epigenetic Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct epigenetic modulators, CM-579 trihydrochloride and Tazemetostat. While both compounds are under investigation for their anti-cancer properties, they function through fundamentally different mechanisms of action. This document aims to objectively present their performance based on available preclinical data, detail relevant experimental methodologies, and visualize the signaling pathways they impact.
Executive Summary
Tazemetostat is a well-characterized, potent, and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase. It is an FDA-approved therapeutic for certain cancers. In contrast, this compound is a first-in-class, reversible dual inhibitor of G9a (also known as EHMT2) and DNA methyltransferases (DNMTs). Crucially, there is no evidence to suggest that CM-579 directly inhibits EZH2. Therefore, this comparison focuses on their distinct molecular targets and the downstream consequences of their inhibitory activities.
Mechanism of Action
Tazemetostat: Targeting EZH2
Tazemetostat is an S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2 is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[2][3][4] By inhibiting EZH2, Tazemetostat leads to a decrease in H3K27me3 levels, resulting in the de-repression of target genes, including tumor suppressors. This can induce cell cycle arrest and apoptosis in cancer cells dependent on EZH2 activity.[5][6]
This compound: Dual Inhibition of G9a and DNMTs
This compound is a reversible dual inhibitor targeting two distinct classes of epigenetic enzymes: the histone methyltransferase G9a and DNA methyltransferases (DNMTs).[7][8][9][10] G9a is the primary enzyme responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1/2), epigenetic marks also associated with gene silencing. DNMTs catalyze the methylation of DNA, another critical mechanism for transcriptional repression. By simultaneously inhibiting G9a and DNMTs, CM-579 is designed to reactivate silenced tumor suppressor genes through two distinct epigenetic mechanisms.[11]
Quantitative Performance Data
The following tables summarize the available preclinical data for Tazemetostat and this compound. It is important to note that these data are from different studies and not from a head-to-head comparison.
Table 1: In Vitro Inhibitory Activity of Tazemetostat
| Target | Assay Type | IC50 (nM) | Reference |
| Wild-Type EZH2 | Biochemical | 11 | [12] |
| Mutant EZH2 (various) | Biochemical | 2-38 | [1][12] |
| EZH1 | Biochemical | 392 | [12] |
| H3K27 Methylation | Cell-based | 2-90 | [1] |
Table 2: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| G9a | Biochemical | 16 | [7][8][9][10] |
| DNMT | Biochemical | 32 | [7][8][9][10] |
| DNMT1 | Binding (Kd) | 1.5 | [7][8] |
| DNMT3A | Biochemical | 92 | [7][8] |
| DNMT3B | Biochemical | 1000 | [7][8] |
Table 3: Cellular Activity of Tazemetostat in Cancer Cell Lines
| Cell Line | Cancer Type | EZH2 Status | Proliferation IC50 (µM) | Reference |
| KARPAS-422 | Diffuse Large B-cell Lymphoma | Mutant | <0.001 - 7.6 (range across cell lines) | [1] |
| Fuji | Synovial Sarcoma | Wild-Type | 0.15 | [13] |
| HS-SY-II | Synovial Sarcoma | Wild-Type | 0.52 | [13] |
| SW982 | Synovial Sarcoma (translocation-negative) | Wild-Type | >10 | [13] |
Table 4: Cellular Activity of this compound in Cancer Cell Lines
Signaling Pathways
The distinct mechanisms of action of Tazemetostat and CM-579 impact different downstream signaling pathways.
EZH2 Signaling Pathway Targeted by Tazemetostat
EZH2-mediated gene silencing affects numerous cellular processes critical for cancer development, including cell cycle progression, apoptosis, and cellular differentiation.[2][3][4] Inhibition of EZH2 by Tazemetostat can reactivate tumor suppressor genes, leading to cell cycle arrest and apoptosis.[5][6]
Caption: EZH2 signaling pathway and the inhibitory action of Tazemetostat.
G9a and DNMT Signaling Pathways Targeted by CM-579
G9a and DNMTs collaborate to silence gene expression. G9a-mediated H3K9 methylation can create a binding site for other repressive proteins and can also facilitate DNA methylation by DNMTs.[11][14] Inhibition of both by CM-579 is expected to have a synergistic effect on the reactivation of tumor suppressor genes.
Caption: G9a/DNMT signaling and the dual inhibitory action of CM-579.
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation and comparison of therapeutic compounds. Below are representative methodologies for key assays.
Histone Methyltransferase (HMT) Enzymatic Assay
Objective: To determine the in vitro inhibitory activity of a compound against a specific histone methyltransferase (e.g., EZH2 or G9a).
Methodology:
-
Recombinant human EZH2/EED/SUZ12 complex or G9a enzyme is incubated with a histone H3 substrate (peptide or reconstituted nucleosomes) and the methyl donor, S-adenosyl-L-methionine (SAM), which is typically radiolabeled ([3H]-SAM).
-
The reaction is initiated in a suitable buffer system and incubated at 30°C for a specified time (e.g., 1 hour).
-
The reaction is stopped, and the histone substrate is captured onto a filter plate.
-
Unincorporated [3H]-SAM is washed away.
-
The amount of incorporated [3H] is quantified using a scintillation counter, which is proportional to the enzyme activity.
-
To determine the IC50, the assay is performed with a range of inhibitor concentrations.
Cell Viability/Proliferation Assay
Objective: To assess the effect of a compound on the proliferation and viability of cancer cells.
Methodology:
-
Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, cells are treated with a serial dilution of the test compound (e.g., Tazemetostat or CM-579) or vehicle control (e.g., DMSO).
-
Cells are incubated for a prolonged period (e.g., 7-14 days) to allow for multiple cell doublings, with the media and compound being refreshed every 3-4 days.
-
At the end of the incubation period, cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is read on a plate reader.
-
The IC50 is calculated by plotting the percentage of viable cells against the log of the inhibitor concentration.
Western Blot for Histone Methylation Marks
Objective: To determine the effect of a compound on global levels of specific histone methylation marks in cells.
Caption: A typical workflow for Western blot analysis of histone methylation.
Methodology:
-
Cancer cells are treated with the inhibitor or vehicle for a specified time (e.g., 72-96 hours).
-
Histones are extracted from the cell nuclei using an acid extraction protocol.
-
Protein concentration is determined, and equal amounts of histone extracts are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the histone mark of interest (e.g., H3K27me3 for Tazemetostat, H3K9me2 for CM-579) and a loading control (e.g., total Histone H3).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using a chemiluminescent substrate and imaged. The intensity of the bands is quantified to determine the relative change in histone methylation.
Conclusion
Tazemetostat and this compound represent two distinct approaches to epigenetic therapy. Tazemetostat is a targeted inhibitor of EZH2, with proven clinical efficacy in specific cancer types characterized by EZH2 mutations or dependency. This compound offers a broader epigenetic modulation by simultaneously targeting G9a and DNMTs. The choice between these or similar agents in a research or clinical setting will depend on the specific cancer biology, the underlying epigenetic dependencies of the tumor, and the therapeutic strategy being pursued. Further research, including potential combination studies, will be necessary to fully elucidate the therapeutic potential of these different epigenetic inhibitors.
References
- 1. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epigenetic regulation of signaling pathways in cancer: role of the histone methyltransferase EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. news-medical.net [news-medical.net]
- 5. Tazemetostat: EZH2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. This compound - Nordic Biosite [nordicbiosite.com]
- 10. shop.bio-connect.nl [shop.bio-connect.nl]
- 11. Novel G9a/DNMT first-in-class dual reversible inhibitor has potent antitumor effect in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical Evidence of Anti-Tumor Activity Induced by EZH2 Inhibition in Human Models of Synovial Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Functional Role of G9a Histone Methyltransferase in Cancer [frontiersin.org]
Dual G9a and DNMT Inhibition by CM-579 Trihydrochloride: A Comparative Guide to In Vitro and In Vivo Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo activity of CM-579 trihydrochloride, a first-in-class, reversible dual inhibitor of the histone methyltransferase G9a and DNA methyltransferases (DNMTs). Due to the limited availability of in vivo data for CM-579, this guide will leverage data from its closely related analog, CM-272, which was extensively characterized in preclinical models of hematological malignancies. The activity of this dual-inhibition strategy will be compared with established single-agent epigenetic modifiers, specifically DNMT inhibitors and G9a inhibitors.
Mechanism of Action: A Two-Pronged Epigenetic Attack
CM-579 and its analogs target two key enzymes involved in epigenetic gene silencing:
-
G9a (EHMT2): A histone methyltransferase responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1/2), leading to transcriptional repression.
-
DNA Methyltransferases (DNMTs): A family of enzymes that catalyze the methylation of DNA, a fundamental mechanism of gene silencing.
By simultaneously inhibiting both G9a and DNMTs, CM-579 aims to synergistically reactivate tumor suppressor genes that have been silenced by both histone and DNA methylation, offering a potentially more potent and durable anti-cancer effect compared to single-agent therapies.
Dual inhibition of G9a and DNMTs by CM-579 leads to reactivation of tumor suppressor genes.
In Vitro Activity: Potent and Broad Anti-Cancer Effects
CM-579 demonstrates potent enzymatic and cellular activity across a range of cancer cell lines, particularly those of hematological origin.
Enzymatic Inhibition
| Compound | Target | IC50 | Reference |
| CM-579 | G9a | 16 nM | [1][2][3][4] |
| DNMT (overall) | 32 nM | [1][2][3][4] | |
| DNMT1 | 1.5 nM (Kd) | [1] | |
| DNMT3A | 92 nM | [1] | |
| DNMT3B | 1000 nM | [1] | |
| CM-272 | G9a | 8 nM | [5] |
| GLP | 2 nM | [5] | |
| DNMT1 | 382 nM | [5] | |
| DNMT3A | 85 nM | [5] | |
| DNMT3B | 1200 nM | [5] | |
| BIX-01294 | G9a | 1.7 µM | [6] |
| GLP | 0.9 µM | [6] | |
| UNC0638 | G9a | <15 nM | [7][8] |
| GLP | 19 nM | [7][8] | |
| Decitabine | DNMTs | Not applicable (mechanism-based) | |
| Azacitidine | DNMTs | Not applicable (mechanism-based) |
Cellular Activity
Studies on the closely related dual inhibitor, CM-272, have demonstrated significant anti-proliferative and pro-apoptotic effects in various hematological cancer cell lines.
| Cell Line | Cancer Type | CM-272 Effect | Reference |
| CEMO-1 | Acute Lymphoblastic Leukemia (ALL) | Inhibition of proliferation, cell cycle block, induction of apoptosis | [5][9] |
| MV4-11 | Acute Myeloid Leukemia (AML) | Inhibition of proliferation, cell cycle block, induction of apoptosis | [5][9] |
| OCI-Ly10 | Diffuse Large B-Cell Lymphoma (DLBCL) | Inhibition of proliferation, cell cycle block, induction of apoptosis | [5][9] |
In Vivo Efficacy: Prolonged Survival in Preclinical Models
In vivo studies using xenograft models of hematological malignancies have shown that dual inhibition of G9a and DNMTs with CM-272 leads to a significant survival advantage.
Animal Models and Treatment Regimens
| Cancer Model | Animal Strain | Treatment | Dosing Schedule | Reference |
| ALL (CEMO-1 cells) | Rag2-/-γc-/- mice | CM-272 | 2.5 mg/kg, i.v., daily for 28 days | [5][9] |
| AML (MV4-11 cells) | Rag2-/-γc-/- mice | CM-272 | 2.5 mg/kg, i.v., daily for 28 days | [9] |
| DLBCL (OCI-Ly10 cells) | Rag2-/-γc-/- mice | CM-272 | 2.5 mg/kg, i.v., daily for 28 days | [9] |
| AML | NOD/SCID mice | Decitabine | 0.5 mg/kg, i.p., daily for 5 days | [10] |
| AML | NOD/SCID mice | Azacitidine | 1 mg/kg or 3 mg/kg, s.c., for 5-15 doses | [11] |
Survival Outcomes
| Cancer Model | Treatment | Median Survival (Treated vs. Control) | Reference |
| ALL (CEMO-1) | CM-272 | Significantly prolonged | [5][9] |
| AML (MV4-11) | CM-272 | Significantly prolonged | [9] |
| DLBCL (OCI-Ly10) | CM-272 | Significantly prolonged | [9] |
| MLL-rearranged ALL | Decitabine | 50.5 days vs. 42 days |
Comparison with Alternative Therapies
| Agent Class | Examples | Advantages | Disadvantages |
| Dual G9a/DNMT Inhibitors | CM-579, CM-272 | Synergistic targeting of two key epigenetic silencing mechanisms; potential to overcome resistance to single agents. | Limited clinical data currently available. |
| DNMT Inhibitors | Azacitidine, Decitabine | Clinically approved for certain hematological malignancies. | Can have significant myelosuppressive side effects; resistance can develop. |
| G9a Inhibitors | BIX-01294, UNC0638, UNC0642 | More targeted approach to histone methylation. | No G9a inhibitors have yet reached clinical approval; potential for off-target effects. |
Experimental Protocols
In Vitro Cell Proliferation Assay (MTS Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., CM-579, CM-272) or vehicle control for 48-72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) from the dose-response curves.
Workflow for determining the anti-proliferative effects of test compounds.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously or intravenously inject a suspension of human cancer cells (e.g., 5-10 x 106 cells) into immunocompromised mice (e.g., NOD/SCID or Rag2-/-γc-/-).
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements (for subcutaneous models) or bioluminescence imaging (for disseminated models).
-
Treatment Initiation: Once tumors are established (e.g., 100-200 mm3), randomize mice into treatment and control groups.
-
Drug Administration: Administer the test compound (e.g., CM-272) or vehicle control according to the specified dosing schedule (e.g., daily intravenous injection).
-
Survival Monitoring: Monitor the health and survival of the mice daily. Euthanize mice when they meet pre-defined humane endpoints (e.g., tumor size, weight loss, signs of distress).
-
Data Analysis: Plot Kaplan-Meier survival curves and analyze for statistical significance between treatment and control groups.
Workflow for evaluating the in vivo efficacy of anti-cancer compounds.
Conclusion
This compound and its analogs represent a promising new class of anti-cancer agents that dually target G9a and DNMTs. The preclinical data for the closely related compound, CM-272, demonstrates potent in vitro activity and significant in vivo efficacy in models of hematological malignancies. This dual-inhibition strategy offers a compelling rationale for further investigation as a potential therapeutic approach for cancers with epigenetic dysregulation. Future studies should focus on the direct in vivo evaluation of CM-579 and its advancement towards clinical trials.
References
- 1. mdpi.com [mdpi.com]
- 2. weizmann.ac.il [weizmann.ac.il]
- 3. 3T3 cells - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of first-in-class reversible dual small molecule inhibitors against G9a and DNMTs in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Extended exposure to low doses of azacitidine induces differentiation of leukemic stem cells through activation of myeloperoxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Decitabine mildly attenuates MLL‐rearranged acute lymphoblastic leukemia in vivo, and represents a poor chemo‐sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of CM-579 Trihydrochloride: A Procedural Guide
For researchers and drug development professionals utilizing CM-579 trihydrochloride, a potent dual inhibitor of the epigenetic enzymes G9a and DNA methyltransferase (DNMT), ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides a procedural framework based on the compound's known characteristics and general best practices for the disposal of hazardous chemical waste.
Immediate Safety and Handling Protocols
Before addressing disposal, it is essential to handle this compound with appropriate care. As a bioactive small molecule, personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work with the solid compound and concentrated solutions should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure. In case of skin or eye contact, flush the affected area with copious amounts of water and seek medical attention. For spills, absorb the material with an inert chemical absorbent and dispose of it as hazardous waste.
Step-by-Step Disposal Procedure
The proper disposal of this compound and its associated waste requires a systematic approach in compliance with institutional and local regulations.
Step 1: Waste Identification and Segregation
Properly categorize all waste streams containing this compound. This includes:
-
Unused solid compound: The original, unadulterated product.
-
Contaminated labware: Pipette tips, centrifuge tubes, flasks, and any other disposable materials that have come into direct contact with the compound.
-
Aqueous and solvent solutions: Any liquid waste containing dissolved this compound. Note the type of solvent used, as this will influence the disposal route.
-
Contaminated PPE: Gloves, bench paper, and other protective gear that are contaminated with the compound.
Segregate these waste types into clearly labeled, dedicated hazardous waste containers. Do not mix with non-hazardous waste.
Step 2: Waste Container Labeling
Label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration of the compound in the waste (if applicable)
-
The type of solvent (e.g., DMSO, saline)
-
The date the waste was first added to the container
-
The responsible researcher's name and contact information
Step 3: Consultation with Institutional Safety Office
Contact your institution's Environmental Health and Safety (EHS) office or equivalent department. Provide them with all available information on this compound, including its known biological activity as a G9a and DNMT inhibitor. The EHS office will provide specific guidance on the appropriate disposal methods and arrange for the collection of the hazardous waste. They will be familiar with local, state, and federal regulations governing chemical waste disposal.
Step 4: Waste Storage
Store the labeled hazardous waste containers in a designated, secure area away from general laboratory traffic. Ensure the storage area is well-ventilated and has secondary containment to prevent the spread of material in case of a leak.
Step 5: Waste Pickup and Disposal
Follow the procedures provided by your EHS office for the final pickup and disposal of the waste. Do not attempt to dispose of this compound down the drain or in the regular trash.
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound against its primary targets.
| Target Enzyme | IC50 Value |
| G9a | 16 nM |
| DNMT | 32 nM |
Experimental Protocol: In Vitro Treatment of Cancer Cells
This protocol is a representative example of how this compound may be used in a research setting.
Objective: To assess the effect of this compound on the proliferation of a cancer cell line.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., bladder cancer cell line)
-
Complete cell culture medium
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Cell proliferation assay kit (e.g., MTT, WST-1)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Proliferation Assay: At the end of the incubation period, perform a cell proliferation assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a plate reader and calculate the cell viability as a percentage of the vehicle control.
Signaling Pathway Diagram
The following diagram illustrates the interconnected roles of G9a and DNMT in gene silencing, the pathway targeted by this compound.
Caption: The inhibitory action of CM-579 on the G9a and DNMT1 signaling pathway.
This guide provides essential information for the safe handling and disposal of this compound. By following these procedures and consulting with your institutional safety experts, you can ensure a safe laboratory environment and responsible chemical waste management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
